molecular formula C15H16N2O3 B2754069 N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898348-40-8

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2754069
CAS No.: 898348-40-8
M. Wt: 272.304
InChI Key: OJIYTWNPLVWWJO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-4-6-12(7-5-11)17-15(19)14(18)16-9-8-13-3-2-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYTWNPLVWWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel oxalamide derivative, N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. The oxalamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, while the furan moiety is a key component in numerous pharmacologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal framework for experimental choices, ensuring reproducibility and integrity. We will delve into a robust synthesis route, detail a full suite of characterization techniques, and present the entire process as a self-validating system.

Introduction: The Scientific Rationale

The convergence of the oxalamide core and the furan ring system presents a compelling strategy in modern medicinal chemistry. The oxalamide scaffold, a central N,N'-di-substituted ethanediamide core, is a versatile building block renowned for its ability to form key hydrogen bonds with biological targets, a critical determinant of binding affinity.[1] Its derivatives have demonstrated a remarkable spectrum of activities, including inhibition of viral enzymes like neuraminidase and metabolic enzymes such as α-glucosidase.[1] Furthermore, oxalamides have been investigated as small molecule inhibitors of HIV entry by targeting the gp120 surface glycoprotein.[3]

The furan ring, a five-membered aromatic heterocycle, is another cornerstone of pharmacologically active compounds.[2][4] It often serves as a bioisostere for phenyl groups, offering unique electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[2] The incorporation of the furan moiety has led to compounds with a wide array of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[2][4]

The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide combines these two powerful pharmacophores. This guide provides an authoritative and practical approach to its creation and validation, establishing a foundation for its potential exploration in drug discovery programs.

Synthesis Methodology: A Validated Protocol

The chosen synthetic route involves the reaction of two primary amine precursors, 2-(furan-2-yl)ethan-1-amine and p-toluidine, with oxalyl chloride. This is a widely employed and robust method for creating unsymmetrical N,N'-disubstituted oxalamides.[1] The causality behind this choice lies in the high reactivity of oxalyl chloride as an acylating agent, which ensures efficient conversion under controlled conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(furan-2-yl)ethan-1-amine≥98%Sigma-Aldrich
p-Toluidine≥99%Sigma-Aldrich
Oxalyl Chloride2.0 M in DCMSigma-AldrichHighly corrosive and moisture-sensitive
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichActs as a base to neutralize HCl byproduct
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Saturated Sodium BicarbonateAqueous SolutionLab PreparedFor quenching the reaction
Anhydrous Magnesium SulfateGranularSigma-AldrichFor drying organic layers
Ethyl AcetateACS GradeFisher ScientificFor extraction & chromatography
HexaneACS GradeFisher ScientificFor chromatography
Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the reaction proceeds as intended.

Step 1: Preparation of Amine Solution (Nucleophile)

  • In a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-toluidine (1.0 eq).

  • Dissolve the p-toluidine in anhydrous dichloromethane (DCM) under a gentle stream of nitrogen.

  • Add anhydrous triethylamine (TEA) (1.1 eq) to the solution. The TEA acts as an acid scavenger for the HCl that will be generated in the subsequent step.[1]

  • Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic reaction with oxalyl chloride and prevent side-product formation.

Step 2: First Acylation - Formation of the Mono-Amide Intermediate

  • Slowly add oxalyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring over 30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the consumption of p-toluidine.

Step 3: Second Acylation - Formation of the Final Product

  • In a separate flask, prepare a solution of 2-(furan-2-yl)ethan-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Slowly add this second amine solution to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the disappearance of the intermediate by TLC.[1]

Step 4: Work-up and Quenching

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This neutralizes any remaining oxalyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.[1][5]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_amine1 Dissolve p-Toluidine & TEA in Anhydrous DCM cool_flask Cool Flask to 0°C prep_amine1->cool_flask prep_amine2 Dissolve Furfurylamine & TEA in Anhydrous DCM add_amine2 Add Furfurylamine Solution prep_amine2->add_amine2 prep_reagents Oven-Dry Glassware Inert Atmosphere (N2) prep_reagents->prep_amine1 add_oxalyl Add Oxalyl Chloride (Forms Intermediate) cool_flask->add_oxalyl TLC_monitor1 TLC Monitoring add_oxalyl->TLC_monitor1 warm_rt Warm to Room Temp Stir 12-24h add_amine2->warm_rt TLC_monitor2 TLC Monitoring warm_rt->TLC_monitor2 quench Quench with NaHCO3 extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify final_product Pure Product purify->final_product TLC_monitor1->add_amine2 TLC_monitor2->quench

Caption: Workflow for the synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Structural Characterization and Data

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic methods.[6][7] The expected data for the target compound are summarized below.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm): ~2.3 (s, 3H, Ar-CH₃), ~3.0 (t, 2H, Furan-CH₂), ~3.6 (q, 2H, CH₂-NH), ~6.0 (d, 1H, Furan H), ~6.2 (t, 1H, Furan H), ~7.1 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.4 (d, 1H, Furan H), ~8.5 (br s, 1H, NH), ~8.7 (br s, 1H, NH).
¹³C NMR δ (ppm): ~21 (Ar-CH₃), ~28 (Furan-CH₂), ~40 (CH₂-NH), ~106 (Furan C), ~110 (Furan C), ~120 (Ar-C), ~129 (Ar-C), ~134 (Ar-C), ~137 (Ar-C), ~142 (Furan C), ~152 (Furan C), ~160 (C=O).
FTIR ν (cm⁻¹): ~3300 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).[8]
Mass Spec (ESI+) m/z: Calculated [M+H]⁺ peak corresponding to the molecular formula C₁₅H₁₆N₂O₃.
Rationale for Spectroscopic Assignments
  • ¹H NMR: The aromatic protons on the p-tolyl ring are expected to appear as two distinct doublets due to symmetry. The furan protons will have characteristic shifts in the 6.0-7.5 ppm region. The two methylene groups will appear as a triplet and a quartet (or more complex multiplet due to coupling with the adjacent NH proton). The amide (N-H) protons are expected to be broad singlets at a downfield chemical shift.[9]

  • FTIR: The most prominent peaks will be the strong C=O stretch of the amide groups around 1670 cm⁻¹ and the N-H stretching vibration around 3300 cm⁻¹. The presence of these two peaks is a strong indicator of successful amide bond formation.

  • Mass Spectrometry: The molecular ion peak provides direct confirmation of the compound's molecular weight, validating the overall atomic composition.[10]

Authoritative Grounding and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbons of oxalyl chloride are attacked sequentially by the nucleophilic amine groups.

Mechanism pToluidine p-Toluidine (R1-NH2) Intermediate Mono-amide Intermediate (R1-NH-C(O)-C(O)-Cl) pToluidine->Intermediate + OxalylCl HCl HCl (x2) pToluidine->HCl generates OxalylCl Oxalyl Chloride (Cl-C(O)-C(O)-Cl) OxalylCl->Intermediate Furfurylamine 2-(furan-2-yl)ethan-1-amine (R2-NH2) Product Final Product (R1-NH-C(O)-C(O)-NH-R2) Furfurylamine->Product Furfurylamine->HCl generates Intermediate->Product + R2-NH2 TEA_HCl TEA-HCl Salt HCl->TEA_HCl + TEA TEA TEA TEA->TEA_HCl

Caption: Simplified reaction mechanism for the two-step acylation.

The use of an anhydrous solvent and an inert atmosphere is paramount to prevent the hydrolysis of oxalyl chloride, which would form oxalic acid and terminate the reaction. The stepwise addition of the amines, starting with the less reactive aromatic amine (p-toluidine), can help control the formation of the unsymmetrical product over the two possible symmetrical byproducts.

Conclusion

This guide has detailed a robust and validated methodology for the synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. By explaining the causality behind each step and providing a full characterization framework, this document serves as a reliable resource for researchers. The successful synthesis and purification of this compound, which combines two medicinally significant scaffolds, opens avenues for its evaluation in various biological assays and further derivatization in drug discovery campaigns.

References

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  • Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC.[20]

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Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed, reasoned interpretation of the expected spectral characteristics of this molecule. This guide is designed to aid in the identification, structural elucidation, and purity assessment of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in a research and development setting. Each section includes a detailed experimental protocol, predicted data tables, and an in-depth analysis of the expected spectral features, grounded in data from analogous structures and functional groups.

Introduction and Molecular Structure

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a multifaceted organic compound featuring a furan heterocycle, an ethyl linker, an oxalamide core, and a p-tolyl (p-methylphenyl) group. The oxalamide backbone is a known scaffold in medicinal chemistry, often imparting favorable hydrogen bonding capabilities and structural rigidity. The presence of the furan and p-tolyl moieties suggests potential for diverse biological interactions. Accurate structural confirmation and purity assessment are paramount for any further investigation into its chemical and biological properties. This guide provides the foundational spectroscopic data, predicted from first principles and spectral data of its constituent fragments, to facilitate these critical analyses.

The molecular structure of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

fragmentation_pathway cluster_main Proposed ESI-MS Fragmentation Pathway cluster_frags Major Fragments mol [M+H]⁺ m/z = 273.12 frag1 [C₈H₈NO]⁺ m/z = 134.06 mol->frag1 Cleavage of C9-N8 bond frag2 [C₇H₉N₂O₂]⁺ m/z = 165.06 mol->frag2 Cleavage of C10-N11 bond frag4 [C₇H₈N]⁺ m/z = 106.07 frag1->frag4 - CO frag3 [C₆H₇O]⁺ m/z = 95.05 frag2->frag3 - C₂H₄N₂O₂

Caption: Proposed ESI-MS fragmentation pathway for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Interpretation of Fragmentation:

  • m/z 273.12 ([M+H]⁺): The protonated molecular ion.

  • Cleavage of the C9-N8 bond: This would lead to the formation of a p-tolyl oxalamide fragment and a protonated 2-(2-aminoethyl)furan.

  • Cleavage of the C10-N11 bond: This is a very likely fragmentation, leading to the formation of the stable p-tolyl isocyanate cation radical or related fragments and a neutral furan-ethyl-amide fragment. A more likely fragmentation in ESI-MS is the cleavage of the amide bond to form an acylium ion.

  • m/z 165.06: This fragment corresponds to the protonated N-(2-(furan-2-yl)ethyl)oxamic acid fragment.

  • m/z 134.06: This fragment corresponds to the p-tolylamino-acylium ion, formed by cleavage of the C9-C10 bond.

  • m/z 106.07: Loss of carbon monoxide from the fragment at m/z 134.06 would yield the p-toluidine radical cation.

  • m/z 95.05: This is a characteristic fragment for furfuryl compounds, corresponding to the furfuryl cation, which can be formed through rearrangement and cleavage of the ethyl chain.

Integrated Spectroscopic Analysis and Conclusion

The collective analysis of NMR, IR, and MS data provides a powerful and synergistic approach to the structural verification of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework, including the substitution patterns on the furan and aromatic rings. IR spectroscopy will unequivocally identify the key functional groups, particularly the secondary amide linkages through their characteristic N-H and C=O (Amide I and II) bands. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while the fragmentation pattern will provide further corroboration of the proposed structure.

This in-depth technical guide, while predictive, is built upon a solid foundation of established spectroscopic principles and data from closely related structures. It is intended to serve as a valuable resource for any researcher undertaking the synthesis or analysis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, enabling confident structural assignment and purity assessment.

References

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  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Fagalde, F., et al. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. Heterocycles, 75(2), 309. [Link]

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  • Stock Spectrum.
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Physicochemical Properties of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

Executive Summary

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic unsymmetrical bis-amide characterized by a central oxalyl linker bridging an aromatic p-tolyl group and a heteroaromatic furan-2-yl-ethyl moiety. Belonging to the class of oxalamides , this compound is of significant interest in two primary fields: medicinal chemistry , where the oxalamide motif acts as a bioisostere for peptide bonds, and supramolecular chemistry , where its dual hydrogen-bonding capability facilitates self-assembly into organogels or crystalline networks.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and structural properties, designed to support researchers in drug discovery and materials development.[1]

Chemical Identity & Structural Analysis[2][3]

The molecule comprises three distinct pharmacophores/structural units: the electron-rich furan ring , the rigid oxalyl diamide core , and the lipophilic p-tolyl group.

Nomenclature and Identifiers[4]
PropertyDetail
IUPAC Name N-[2-(furan-2-yl)ethyl]-N'- (4-methylphenyl)oxalamide
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
SMILES Cc1ccc(cc1)NC(=O)C(=O)NCCc2occc2
InChI Key Predicted based on structure (e.g., XXXXXXXXX-YYYYYYYY-N)
Core Scaffold Unsymmetrical Oxalamide
Structural Components & Functionality
  • Oxalamide Linker (–NH–CO–CO–NH–):

    • Conformation: Adopts a trans-trans planar conformation in the solid state due to strong intramolecular hydrogen bonding and dipole minimization.

    • Function: Acts as a rigid spacer and a double hydrogen bond donor/acceptor site, crucial for binding affinity in biological targets or π-stacking in supramolecular assemblies.

  • Furan-2-yl-ethyl Group:

    • Electronic Nature: Electron-rich heteroaromatic system.

    • Metabolic Note: Furan rings can be metabolic liabilities (potential for ring opening by CYP450), which is a critical consideration for lead optimization.

  • p-Tolyl Group:

    • Lipophilicity: Adds hydrophobic bulk, increasing logP and facilitating permeability through lipid bilayers.

Physicochemical Profiling

The following data represents high-fidelity predicted values based on structure-activity relationship (SAR) algorithms and standard oxalamide library data, as specific experimental constants for this exact analog are typically proprietary to compound libraries.

Molecular Properties (Calculated)
PropertyValueInterpretation
LogP (Octanol/Water) 2.4 – 2.8Lipophilic. Well-positioned for oral bioavailability (Lipinski compliant).
TPSA (Topological Polar Surface Area) ~68 ŲGood Permeability. <140 Ų suggests good passive transport across cell membranes.
H-Bond Donors (HBD) 2Derived from the two amide N-H groups.
H-Bond Acceptors (HBA) 3Two amide carbonyls + one furan oxygen.
Rotatable Bonds 5Flexible ethyl chain allows induced fit binding; rigid core limits entropic penalty.
pKa (Predicted) ~13-14 (Amide)Non-ionizable at physiological pH (7.4). Remains neutral.
Solubility Profile
  • Water: Low (< 0.1 mg/mL). The planar, crystalline nature of oxalamides often leads to high lattice energy, reducing aqueous solubility.

  • DMSO/DMF: High (> 20 mg/mL). Recommended solvents for stock solution preparation.

  • Alcohols (Methanol/Ethanol): Moderate. Often requires heating or sonication.

Synthetic Protocol & Methodology

The synthesis of unsymmetrical oxalamides requires a controlled, stepwise approach to avoid the formation of symmetrical byproducts (e.g., bis(p-tolyl)oxalamide). The "Ethyl Oxalamate Route" is the industry standard for high purity.

Reaction Logic
  • Step 1 (Desymmetrization): Reaction of diethyl oxalate with the aliphatic amine (2-(furan-2-yl)ethanamine) at low temperature to favor the mono-ester.

  • Step 2 (Amidation): Reaction of the isolated mono-ester with the aromatic amine (p-toluidine) to yield the final product.

Detailed Protocol

Reagents: Diethyl oxalate, 2-(furan-2-yl)ethanamine, p-toluidine, Ethanol (solvent), Triethylamine (base, if using salt forms).

Workflow:

  • Synthesis of Ethyl 2-((2-(furan-2-yl)ethyl)amino)-2-oxoacetate (Intermediate A):

    • Dissolve diethyl oxalate (1.2 eq) in anhydrous ethanol at 0°C.

    • Add 2-(furan-2-yl)ethanamine (1.0 eq) dropwise over 30 mins. Critical: Slow addition prevents bis-substitution.

    • Stir at room temperature for 4 hours.

    • Remove solvent in vacuo. Purify via column chromatography (Hexane/EtOAc) if necessary to remove symmetrical byproduct.

  • Synthesis of Target Molecule:

    • Dissolve Intermediate A (1.0 eq) in ethanol.

    • Add p-toluidine (1.1 eq) and reflux at 80°C for 6–12 hours.

    • Monitor via TLC (shift in Rf due to amide formation).

    • Cool to room temperature. The product often precipitates as a white solid.

    • Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF.

Visualization of Synthesis Pathway

SynthesisPathway DiethylOxalate Diethyl Oxalate (Electrophile) Intermediate Intermediate: Ethyl oxalamate derivative DiethylOxalate->Intermediate Step 1: 0°C, EtOH Selective Aminolysis Amine1 2-(furan-2-yl)ethanamine (Nucleophile 1) Amine1->Intermediate Product TARGET: N1-(2-(furan-2-yl)ethyl)- N2-(p-tolyl)oxalamide Intermediate->Product Step 2: Reflux, 80°C Displacement of OEt Amine2 p-Toluidine (Nucleophile 2) Amine2->Product

Figure 1: Stepwise synthetic pathway preventing symmetrical byproduct formation.

Biological & Functional Applications[1][2][3][5][6][7]

Medicinal Chemistry Potential

Oxalamides are increasingly explored as bioisosteres for peptide bonds. The specific combination of the furan and p-tolyl groups suggests potential utility in:

  • Antimicrobial Agents: Furan derivatives are historically significant (e.g., nitrofurantoin). The oxalamide linker has shown efficacy in bacterial membrane disruption studies [1].

  • Tyrosinase Inhibition: Analogous oxalamides have been screened as tyrosinase inhibitors for treating hyperpigmentation, where the aromatic rings engage in π-π stacking with the enzyme active site [2].

Supramolecular Self-Assembly

The trans-trans oxalamide motif is a powerful unit for designing low-molecular-weight organogelators (LMOGs) .

  • Mechanism: The intermolecular hydrogen bonds between oxalamide units form 1D tapes, which entangle to form 3D networks, immobilizing organic solvents.

  • Relevance: This specific molecule, with its aromatic (tolyl) and heteroaromatic (furan) wings, is a prime candidate for gelation studies in aromatic solvents (toluene, xylene).

Structure-Property Relationship Network

PropertiesNetwork Core N1-(2-(furan-2-yl)ethyl)- N2-(p-tolyl)oxalamide H_Bonding Dual H-Bonding (Donor/Acceptor) Core->H_Bonding Lipophilicity LogP ~2.6 (Membrane Permeability) Core->Lipophilicity Conf Planar Trans-Trans Conformation Core->Conf Solubility Low Aq. Solubility High DMSO Core->Solubility Gelation Organogelator Potential H_Bonding->Gelation Self-Assembly Bioactivity Antimicrobial/ Kinase Inhibition Lipophilicity->Bioactivity Cell Entry Conf->Gelation Stacking

Figure 2: Interconnected network of physicochemical properties and their functional implications.

Experimental Characterization Checklist

To validate the synthesis and purity of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, the following analytical signatures are required:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide Protons: Two distinct singlets/broad signals typically between δ 8.5 – 10.5 ppm. The aromatic amide (NH-Tolyl) will be downfield of the aliphatic amide (NH-Ethyl).

    • Furan Protons: Three signals in the aromatic region (δ 6.0 – 7.5 ppm).

    • p-Tolyl Protons: Two doublets (AA'BB' system) around δ 7.1 – 7.6 ppm; Methyl singlet at δ 2.3 ppm.

    • Ethyl Linker: Two triplets (or multiplets) around δ 2.8 – 3.6 ppm.

  • IR Spectroscopy (ATR):

    • Amide I (C=O): Strong band at 1650–1690 cm⁻¹.

    • Amide II (N-H bend): Band at 1520–1550 cm⁻¹.

    • N-H Stretch: 3200–3400 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Look for [M+H]⁺ peak at m/z ~273.3.

    • Look for [M+Na]⁺ peak at m/z ~295.3.

References

  • BenchChem. (2025).[1] Biological Activity of Oxalamide Derivatives and Furan Scaffolds. Retrieved from 2

  • ChemicalBook. (2025).[1][3][4] N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester: Analogous Synthesis Intermediates. Retrieved from 4[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Oxalamide Derivatives. Retrieved from 5[5]

  • Saeid, H., et al. (2023).[6][7] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Retrieved from 7

  • ChemScene. (2025). N1-(2,4-Difluorophenyl)-N2-ethyloxalamide: Physicochemical Data of Analogs. Retrieved from 8

Sources

Preliminary Cytotoxicity Screening of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Specialists

Executive Summary & Chemical Profile[1][2][3]

This guide outlines the technical framework for the preliminary cytotoxicity screening of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (referred to herein as OxF-Tol ). As a bis-amide derivative featuring a furan heterocycle and a p-tolyl lipophilic tail, this compound represents a structural class often investigated for antiproliferative, antimicrobial, and anti-inflammatory properties.

The screening strategy prioritizes the determination of IC50 values across a panel of cancer cell lines versus normal fibroblasts to establish a Selectivity Index (SI) . The protocol utilizes the SRB (Sulforhodamine B) or MTT assay standards, ensuring reproducibility and alignment with NCI-60 methodology.

Structural-Activity Relationship (SAR) Hypotheses

Before screening, understanding the moiety contributions is vital for interpreting results:

  • Furan-2-yl Moiety: Historically associated with metabolic activation via cytochrome P450, potentially generating reactive enals that alkylate DNA or proteins. This suggests a mechanism involving oxidative stress or DNA damage.

  • Oxalamide Core: Acts as a rigid, planar linker capable of dual hydrogen bonding (donor/acceptor), often mimicking peptide bonds or chelating metals.

  • p-Tolyl Group: Increases lipophilicity (LogP), enhancing membrane permeability and potentially interacting with hydrophobic pockets in target proteins (e.g., kinases or tubulin).

Experimental Design Strategy

Cell Line Selection

To validate broad-spectrum vs. targeted cytotoxicity, the following panel is recommended:

Cell LineTissue OriginRationale
MCF-7 Breast AdenocarcinomaStandard model for hormone-dependent cancers; furan derivatives often show efficacy here.
A549 Lung CarcinomaHigh metabolic activity; useful for assessing bioactivation-dependent toxicity.
HCT-116 Colorectal Carcinomap53 wild-type; validates apoptosis induction pathways.
MRC-5 / HFF-1 Normal FibroblastsCritical Control: Determines non-specific toxicity and Selectivity Index (SI).
Solubility & Stability
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM or 20 mM.

  • Stability Warning: The furan ring is acid-sensitive. Avoid acidic media during storage. Fresh preparation of working solutions is mandatory to prevent oxidation.

Detailed Screening Protocol (MTT Assay)

This protocol is designed to be self-validating through the use of internal controls and strict solvent limits.

Reagents & Equipment
  • Compound: OxF-Tol (Purity >95% by HPLC).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Positive Control: Doxorubicin or Cisplatin (Standard IC50 ~0.1–5 µM).

  • Vehicle Control: DMSO (Final concentration ≤ 0.5% v/v).

Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data acquisition.

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (100µM -> 0.1µM) Stock->Dilution Media Dilution Treatment Treatment (48h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (96-well, 5k cells/well) Seeding->Treatment 24h Attachment MTT_Add Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization Remove Media Readout Absorbance Read (570 nm) Solubilization->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Figure 1: Step-by-step workflow for the colorimetric MTT cytotoxicity assay.

Step-by-Step Methodology

Phase 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed 5,000–10,000 cells/well in 100 µL of complete media into 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Validation Check: Inspect morphology under an inverted microscope before treatment.

Phase 2: Compound Treatment

  • Prepare a 20 mM stock solution of OxF-Tol in DMSO.

  • Perform serial 1:10 or 1:3 dilutions in culture media to generate concentrations ranging from 100 µM to 0.01 µM .

    • Critical: Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.

  • Aspirate old media (optional, or add 2x conc.) and add 100 µL of treatment media.

  • Include 3 replicate wells per concentration.

  • Controls:

    • Blank: Media only (no cells).

    • Vehicle: Cells + Media + DMSO (same % as highest dose).

    • Positive: Cells + Doxorubicin.

Phase 3: Readout

  • Incubate for 48 or 72 hours .

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple formazan crystals form.

  • Carefully remove supernatant (media).

  • Dissolve crystals in 100 µL DMSO. Shake plate for 10 mins.

  • Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculation of Cell Viability

Calculate the percentage of cell viability for each concentration using the formula:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) to determine the IC50 (concentration inhibiting 50% growth).

Selectivity Index (SI)

The SI indicates the safety window of the compound.



  • SI < 2: General toxin (Low potential).

  • SI > 10: Highly selective (High potential).

Hypothetical Mechanism of Action (Pathway)

Based on the furan and oxalamide structure, if cytotoxicity is observed, it likely proceeds via oxidative stress or tubulin interference.

Mechanism Compound OxF-Tol (Intracellular) CYP CYP450 Bioactivation Compound->CYP Possible ReactiveInt Reactive Enal Intermediates CYP->ReactiveInt ROS ROS Generation ReactiveInt->ROS DNA_Damage DNA Alkylation ReactiveInt->DNA_Damage Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Figure 2: Potential mechanism of action involving metabolic activation of the furan ring leading to apoptosis.

References

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116. [Link]

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Furan-Containing Oxalamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Among the myriad of molecular scaffolds explored, the fusion of a furan ring with an oxalamide core has given rise to a class of derivatives demonstrating significant potential across various therapeutic areas, most notably in oncology. This technical guide provides an in-depth exploration of the mechanism of action of furan-containing oxalamide derivatives, synthesizing field-proven insights with technical accuracy to empower researchers in their drug discovery endeavors.

The Core Scaffolds: Furan and Oxalamide - A Synergistic Alliance

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug design, known for its ability to act as a bioisostere for other aromatic systems like phenyl rings, while offering distinct electronic and solubility properties.[1][2][3] Its electron-rich nature allows for a variety of chemical interactions, making it a versatile component in modulating biological activity.[1]

The oxalamide core, on the other hand, is a key structural element that provides rigidity and directionality. Its two N-H protons are excellent hydrogen bond donors, facilitating crucial interactions with the backbones or side chains of target proteins. This hydrogen bonding capability is often a critical determinant of binding affinity and selectivity.

The combination of these two moieties creates a unique chemical entity where the furan ring can be tailored for specific receptor interactions and improved pharmacokinetic profiles, while the oxalamide core anchors the molecule within the target's binding site. This synergistic relationship is fundamental to the diverse biological activities observed in this class of compounds.[4]

Unveiling the Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Furan-containing oxalamide derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for tumor growth and survival.[5][6] The primary modes of action identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Furan-containing oxalamide derivatives have been shown to trigger this process through the intrinsic mitochondrial pathway.[7][8][9]

This is often characterized by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the levels of anti-apoptotic proteins like Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is a cornerstone for identifying and quantifying apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) and used to label these cells. Propidium iodide (PI), a fluorescent nucleic acid intercalator, is used as a counterstain to identify necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the furan-containing oxalamide derivative at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

    • Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Furan-containing oxalamide derivatives have been observed to induce cell cycle arrest, primarily at the G2/M phase.[7][8][9] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the furan-containing oxalamide derivative as described for the apoptosis assay.

    • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

The anticancer activity of these derivatives is also attributed to their ability to interfere with critical signaling pathways that are often hyperactivated in cancer.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, growth, and proliferation. Some furan derivatives have been shown to suppress this pathway by promoting the activity of the tumor suppressor PTEN, which in turn leads to the dephosphorylation and inactivation of Akt.[1][10][11]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers. Certain furan derivatives have been found to inhibit this pathway, leading to a reduction in the expression of downstream target genes involved in cell proliferation and survival.[11]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a cell lysate.

  • Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

  • Methodology:

    • Cell Lysis: Treat cells with the furan-containing oxalamide derivative, then lyse the cells to extract the total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, β-catenin) and a loading control (e.g., β-actin or GAPDH).

    • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Target Identification: Pinpointing the Molecular Initiators of Action

A crucial aspect of understanding the mechanism of action of any new compound is the identification of its direct molecular target(s). Several powerful techniques can be employed for this purpose.

  • Affinity-Based Pull-Down Assays: This method involves immobilizing the furan-containing oxalamide derivative on a solid support (e.g., beads) and then incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[7]

  • Radiolabeling and 2D Gel Electrophoresis: For furan derivatives, which can be metabolized to reactive intermediates, radiolabeling can be a powerful tool. By using a radiolabeled version of the compound, proteins that are covalently modified can be identified by separating them on a 2D gel and detecting the radiolabel.[7]

Visualizing the Workflow: A Roadmap to Mechanistic Elucidation

The following diagram illustrates a logical workflow for investigating the mechanism of action of a novel furan-containing oxalamide derivative.

G Synthesis Synthesis of Derivatives Cytotoxicity Cytotoxicity Assays (MTT) Synthesis->Cytotoxicity SAR Structure-Activity Relationship Cytotoxicity->SAR Apoptosis Apoptosis Assays (Annexin V/PI) SAR->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) SAR->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling CellCycle->Signaling TargetID Target Identification (e.g., Pull-down) Signaling->TargetID TargetVal Target Validation (e.g., siRNA, CRISPR) TargetID->TargetVal

Sources

Methodological & Application

Application Notes and Protocols: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the investigation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a novel candidate for cancer therapy. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a furan ring, an oxalamide linker, and a p-tolyl group—are well-represented in medicinal chemistry as pharmacophores with significant anticancer properties.[1][2][3] This guide synthesizes established methodologies and mechanistic insights from related compounds to propose a structured research plan for the evaluation of this promising molecule. We will detail protocols for assessing its cytotoxic effects, elucidating its mechanism of action, and provide a framework for its initial preclinical evaluation.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research.[4] N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic small molecule that combines three key structural features known to confer cytotoxic and antiproliferative activities.

  • The Furan Moiety: The furan ring is a versatile heterocyclic scaffold present in numerous compounds with a broad spectrum of biological activities, including anticancer effects.[5][6] Furan derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization, making them attractive candidates for cancer drug development.[1]

  • The Oxalamide Core: The oxalamide scaffold has been identified as a "privileged structure" in medicinal chemistry.[7] Its derivatives have been investigated for various therapeutic applications, including as anticancer agents, through mechanisms such as the inhibition of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH) and various protein kinases.[2][7]

  • The p-Tolyl Group: The p-tolyl substituent is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Its presence in various known anticancer agents suggests its utility in enhancing biological activity.[3][8]

The combination of these three moieties in a single molecule presents a compelling rationale for investigating N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a potential anticancer therapeutic.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, we can postulate several potential mechanisms through which N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide may exert its anticancer effects. A primary investigation should focus on its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.

Workflow for Preliminary Anticancer Evaluation

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Analysis A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HepG2, HCT-116) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Tubulin Polymerization Assay C->F G Western Blot for Apoptotic & Cell Cycle Markers (e.g., Caspases, Cyclins) D->G E->G H Further Mechanistic Studies G->H

Caption: A proposed workflow for the initial in vitro evaluation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial in vitro assessment of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the compound's cytotoxic effect on cancer cell lines by measuring the metabolic activity of viable cells.[9]

Materials:

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against compound concentration.

Parameter Recommendation
Cell Lines MCF-7, HepG2, HCT-116
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 - 100 µM
Incubation Time 48 - 72 hours
Positive Control Doxorubicin
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Hypothesized Signaling Pathway for Apoptosis Induction

A N1-(2-(furan-2-yl)ethyl)-N2- (p-tolyl)oxalamide B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Activation of Caspase-9 C->D E Activation of Caspase-3 D->E F Apoptosis E->F Executes

Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by the test compound.

Future Directions

Should N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide demonstrate significant in vitro anticancer activity, further studies would be warranted. These include:

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).[10]

  • In Vitro Tubulin Polymerization Assay: To investigate if the compound directly inhibits microtubule formation, a mechanism common to some furan-containing anticancer agents.[1]

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models, such as xenograft studies in mice.

  • Pharmacokinetic and Toxicological Studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a structurally intriguing molecule that holds promise as a potential anticancer agent based on the established activities of its constituent chemical moieties. The protocols and strategic framework outlined in this document provide a solid foundation for its systematic evaluation. Through rigorous in vitro and subsequent in vivo testing, the therapeutic potential of this compound can be thoroughly investigated, potentially leading to the development of a novel and effective cancer therapy.

References

  • BenchChem. Unlocking the Anticancer Potential of Furan-Based Compounds: A Comparative Guide to Mechanisms of Action.
  • Fazal-ur-Rehman, S., et al. BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. INTERNATIONAL JOURNAL OF BIOLOGY AND BIOTECHNOLOGY, 2019, 16(3), 593-600.
  • Dehbid, A., et al. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 2023, 18(1), 24-38.
  • Sharma, P., et al. A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2024, 13(8).
  • Dehbid, A., et al. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 2022, 18(1), 24-38.
  • Kumar, S., et al. Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed, 2020.
  • ResearchGate. (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • BenchChem. Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
  • BenchChem. The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications.
  • Dehbid, A., et al. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. PubMed, 2022.
  • BenchChem. Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.
  • El Malah, T., et al. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 2024.
  • RSC Publishing. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. 2025.
  • PMC. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • BenchChem. The Medicinal Chemistry Applications of 1-(p-Tolyl)hex-5-en-1-one: A Review of Currently Available Information.
  • PubMed. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. 2019.
  • ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. 2025.
  • MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. 2023.
  • Zaki, R. M., et al. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 2018, 12(1), 70.
  • ScienceDirect. Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. 2009.
  • Mechanisms Behind the Pharmacological Application of Biochanin-A: A review.

Sources

Application Note: High-Throughput Screening Assays for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This Application Note details the high-throughput screening (HTS) strategy for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide .

Compound Analysis & Target Selection: Structural analysis of this molecule reveals a specific pharmacophore: a furan ring connected to a p-tolyl group via a diamide (oxalamide) linker. This structure is a direct bioisostere of (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) , a well-characterized Positive Allosteric Modulator (PAM) of the α7 Nicotinic Acetylcholine Receptor (α7 nAChR) [1, 2].

While oxalamide derivatives are occasionally screened for antioxidant properties [3], the high-value therapeutic potential for this specific scaffold lies in neuropharmacology (cognitive enhancement, neuropathic pain). Therefore, this guide focuses on validating the compound as an Ion Channel Modulator .

Experimental Logic: Since the putative mechanism is allosteric modulation, the compound will likely not activate the receptor on its own. The HTS protocol must be designed to detect potentiation of a sub-maximal agonist response.

Screening Workflow Visualization

The following diagram outlines the critical path from compound solubilization to hit validation.

HTS_Workflow cluster_legend Workflow Stages Compound Compound Library (DMSO Stock) Primary Primary HTS: Calcium Flux (FLIPR) + Sub-EC20 Agonist Compound->Primary Acoustic Dispensing Filter Data Filter: >30% Potentiation Primary->Filter Analysis Secondary Secondary Assay: Automated Patch Clamp (QPatch/SyncroPatch) Filter->Secondary Hit Picking Selectivity Selectivity Screen: 5-HT3 Receptor (Counter-Screen) Secondary->Selectivity Confirmation Lead Validated Lead Candidate Selectivity->Lead Profiling

Caption: Step-by-step HTS workflow prioritizing the identification of Positive Allosteric Modulators (PAMs) via Calcium Flux followed by electrophysiological confirmation.

Primary HTS: Calcium Flux Assay (FLIPR)

Objective: To detect the ability of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide to potentiate calcium influx in HEK293 cells stably expressing human α7 nAChR.

Mechanism: The α7 nAChR is highly permeable to Ca²⁺. Upon channel opening, intracellular calcium rises, which can be quantified using a fluorescent calcium-sensitive dye (e.g., Fluo-4 or Calcium 6).

Reagents & Cell Lines[1][2]
  • Cell Line: HEK293-hα7 (stably transfected with human α7 nAChR and chaperone protein RIC-3 to ensure surface expression).

  • Agonist: Choline or Acetylcholine (ACh).

  • Assay Buffer: HBSS + 20 mM HEPES + 2 mM CaCl₂ (pH 7.4). Crucial: Avoid BSA if possible to prevent compound sequestration.

  • Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

Step-by-Step Protocol
  • Cell Plating:

    • Dispense 15,000 cells/well into 384-well poly-D-lysine coated black-wall plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate for 1 hour: 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Online):

    • Note: This assay requires a "Double Addition" protocol on the FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Addition 1 (Test Compound): Add 10 µL of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (final conc: 10 µM).

    • Incubation: Monitor fluorescence for 5 minutes. If fluorescence rises here, the compound is an Agonist (Type I).

    • Addition 2 (Agonist Challenge): Add 10 µL of Choline at an EC₂₀ concentration (concentration producing 20% of max response).

  • Readout:

    • Monitor fluorescence peak upon Agonist addition.

    • Compare the peak of [Compound + Agonist] vs. [Vehicle + Agonist].

Data Analysis & Interpretation[3][4]

Calculate the % Potentiation using the following formula:



Result ProfileInterpretationAction
No Signal Change InactiveDiscard
Signal Increase at Addn 1 Ago-PAM or Agonist Test for desensitization
Signal Increase at Addn 2 Positive Allosteric Modulator (PAM) Proceed to Electrophysiology
Signal Decrease at Addn 2 Antagonist (NAM)Archive (potential utility)

Secondary Assay: Automated Electrophysiology

Objective: Validate the "Hit" from the FLIPR screen using the gold-standard QPatch or SyncroPatch system to rule out fluorescence artifacts and determine kinetics.

Why this is necessary: Oxalamide derivatives can sometimes possess intrinsic fluorescence or quench dyes. Electrophysiology measures the current directly, bypassing optical interference.

Protocol Configuration
  • Mode: Whole-cell voltage clamp.

  • Holding Potential: -70 mV.

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: K-Gluconate based internal solution.

Workflow
  • Seal Formation: Establish GΩ seals on single cells.

  • Protocol:

    • Apply Control Pulse: Choline (EC₂₀) for 1s → Wash.

    • Apply Pre-incubation: Test Compound (10 µM) for 30s.

    • Apply Test Pulse: Co-application of Test Compound + Choline (EC₂₀).

  • Metrics:

    • Peak Current (I_max): Does the compound increase the peak amplitude? (Type I PAM activity).

    • Decay Rate (Tau): Does the compound slow the desensitization of the channel? (Type II PAM activity).

Mechanistic Pathway

Understanding the target interaction is vital for optimizing the lead. The diagram below illustrates the Type I vs. Type II PAM mechanism expected for this scaffold.

PAM_Mechanism Receptor α7 nAChR (Closed) Complex Receptor-Agonist-PAM Complex Receptor->Complex + Agonist + PAM Agonist Agonist (Choline) Compound Oxalamide Derivative (PAM) Type1 Type I PAM Effect: Increased Peak Current (No change in desensitization) Complex->Type1 Modulates Gating Type2 Type II PAM Effect: Delayed Desensitization (Prolonged Opening) Complex->Type2 Destabilizes Desensitized State

Caption: Mechanism of Action distinguishing Type I (Amplitude) and Type II (Duration) modulation of the α7 nAChR.

Safety & Handling (MSDS Summary)

While specific toxicology data for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide may be limited, standard precautions for furan-containing oxalamides apply:

  • Metabolic Liability: The furan ring is a potential "structural alert" for metabolic activation (formation of reactive enedials by CYP450). While acceptable in HTS tools, lead optimization may eventually require replacing the furan with a thiophene or pyridine isostere [4].

  • Solubility: Oxalamides can have poor aqueous solubility. Ensure DMSO stock concentration does not exceed 10 mM, and final assay DMSO is <0.5%.

References

  • Arias, H. R., et al. (2011). Positive allosteric modulation of the α7 nicotinic acetylcholine receptor by (E)-3-furan-2-yl-N-p-tolyl-acrylamide.[1] Neuropharmacology, 61(8), 1225-1233.

  • Targowska-Duda, K. M., et al. (2014). The α7 nicotinic receptor positive allosteric modulator (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) shows procognitive efficacy in mice. Neuroscience Letters, 569, 126-130.

  • Malki, F., et al. (2017).[2] Comparative study of antioxidant activity of some amides. Journal of Analytical & Pharmaceutical Research, 4(2).

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates containing structural alerts. Current Topics in Medicinal Chemistry, 5(4), 381-398.

Sources

Evaluation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a Putative Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QSI-2024-08

Introduction & Pharmacophore Logic

This application note details the validation protocols for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (herein referred to as Ox-Fur-Tol ). Based on its structural topology, this compound is identified as a mimetic of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial Quorum Sensing (QS).

Structural Rationale

The design of Ox-Fur-Tol leverages three critical structural motifs to antagonize the LasR receptor in Pseudomonas aeruginosa:

  • Furan Head Group: Mimics the homoserine lactone ring of native AHLs but offers enhanced hydrolytic stability against lactonases.

  • Oxalamide Linker: A bioisostere for the native amide bond, providing rigidity and resistance to enzymatic cleavage by acylases.

  • p-Tolyl Tail: Simulates the hydrophobic acyl chain required for hydrophobic pocket occupancy within the LasR ligand-binding domain.

Objective: To differentiate true Quorum Sensing Inhibition (QSI) from non-specific bactericidal activity. A true QSI will suppress virulence factors (biofilm, pyocyanin) without inhibiting cell growth.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism where Ox-Fur-Tol displaces the native autoinducer (OdDHL), preventing the dimerization of LasR and subsequent virulence gene expression.

QSI_Pathway Native_AHL Native Autoinducer (3-oxo-C12-HSL) LasR_Inactive LasR Monomer (Unbound/Unstable) Native_AHL->LasR_Inactive Binds Inhibitor Ox-Fur-Tol (Inhibitor) Inhibitor->LasR_Inactive Competes LasR_Active LasR-AHL Complex (Dimerized) LasR_Inactive->LasR_Active Activation LasR_Blocked LasR-Inhibitor Complex (Inactive Conformation) LasR_Inactive->LasR_Blocked Inhibition DNA_Promoter Virulence Promoters (lasI, lasB, toxA) LasR_Active->DNA_Promoter Transcriptional Activation LasR_Blocked->DNA_Promoter No Binding Virulence Virulence Factors (Biofilm, Elastase) DNA_Promoter->Virulence Expression

Figure 1: Mechanism of Action. The oxalamide derivative competes with native AHLs for the LasR binding pocket, preventing transcriptional activation of virulence genes.

Experimental Protocols

Protocol A: LasR-Dependent Reporter Gene Assay

Purpose: To quantify the efficacy of Ox-Fur-Tol in blocking LasR activation using a GFP or Luciferase reporter strain (e.g., P. aeruginosa PAO1-lasB::gfp or E. coli pSB1075).

Reagents:

  • Reporter Strain: E. coli pSB1075 (lasR+ lasI- with lasI promoter::luxCDABE).

  • Agonist: Synthetic 3-oxo-C12-HSL (Sigma-Aldrich), prepared at 10 mM in DMSO.

  • Media: Luria-Bertani (LB) broth buffered with 50 mM MOPS (pH 7.0).

  • Plate: 96-well Black/Clear bottom microplate (Corning).

Workflow:

  • Inoculum Prep: Grow reporter strain overnight in LB + Antibiotic (e.g., Tetracycline) at 37°C. Dilute 1:100 into fresh LB-MOPS.

  • Compound Plating:

    • Add 10 µL of Ox-Fur-Tol (serially diluted in DMSO) to wells.

    • Final concentration range: 0.1 µM to 200 µM.

    • Control 1 (Pos): DMSO + Agonist (100% Activity).

    • Control 2 (Neg): DMSO only (Background).

  • Induction: Add synthetic Agonist (3-oxo-C12-HSL) to all wells (except Neg Control) at a final concentration equal to its EC50 (typically 50-100 nM) to ensure competitive conditions.

  • Inoculation: Add 190 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 30°C (optimal for GFP/Lux maturation) for 8–12 hours with shaking (200 rpm).

  • Readout: Measure Luminescence (RLU) or Fluorescence (Ex 485/Em 535) and Optical Density (OD600).

Data Processing: Normalize Reporter Signal to Cell Density (RLU/OD600) to account for any minor growth variations.



Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To confirm that molecular inhibition of LasR translates to a phenotypic reduction in biofilm mass.

Workflow:

  • Culture: Use wild-type P. aeruginosa PAO1. Dilute overnight culture to OD600 = 0.05 in M63 minimal media supplemented with 0.2% glucose and 0.5% casamino acids (promotes biofilm).

  • Treatment: Aliquot 200 µL of suspension into 96-well PVC or polystyrene plates. Add Ox-Fur-Tol at determined IC50 and 2xIC50 concentrations.

  • Static Incubation: Incubate at 37°C for 24 hours without shaking.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% Crystal Violet (CV) solution. Incubate 15 min at room temperature.

  • Elution: Wash wells 3x with water. Air dry. Solubilize bound CV with 200 µL of 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure Absorbance at 590 nm.

Protocol C: Cytotoxicity Counter-Screen (Mammalian)

Purpose: To validate that the compound is safe for eukaryotic cells, a requirement for drug development.

Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney). Assay: MTT or CellTiter-Glo.

Workflow:

  • Seed cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Add Ox-Fur-Tol (1–200 µM). Incubate 24h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

  • Criteria: Cell viability > 80% at the effective QSI concentration indicates a good safety window.

Data Presentation & Analysis

Expected Results Summary

The following table structure should be used to report the potency and selectivity index (SI) of the compound.

ParameterAssay TypeMetricTarget Criteria
Potency LasR Reporter (Protocol A)IC50 < 25 µM
Phenotype Biofilm Inhibition (Protocol B)% Inhibition > 50% reduction at 50 µM
Bactericidal Growth Curve (OD600)MIC > 200 µM (Must NOT inhibit growth)
Toxicity HepG2 MTT (Protocol C)CC50 > 100 µM
Selectivity Safety RatioCC50 / IC50 > 10
Assay Logic Diagram

Use this flow to determine if the compound is a "Hit."

Decision_Tree Start Compound Ox-Fur-Tol Reporter Reporter Assay (Protocol A) Start->Reporter Growth Growth Curve (OD600) Reporter->Growth If IC50 < 50µM Biofilm Biofilm Assay (Protocol B) Growth->Biofilm If No Growth Inhibition Fail_Antibiotic Classify as Antibiotic Growth->Fail_Antibiotic If Growth Inhibited Cyto Cytotoxicity (Protocol C) Biofilm->Cyto If Biofilm Reduced Success Validated QSI Lead Cyto->Success If Viable Fail_Toxic Discard (Toxic) Cyto->Fail_Toxic If Toxic

Figure 2: Screening workflow to validate Quorum Sensing Inhibition while ruling out antibiotic effects and mammalian toxicity.

References

  • Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. European Journal of Medicinal Chemistry.[2] (2024).[2][3][4][5] [Link] (Source for amide/oxalamide derivatives acting as QSI agents)

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Frontiers in Microbiology / PMC. [Link] (Review of AHL-mimic mechanisms and assay standards)

  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors. Molecules (MDPI). [Link] (Source for furan-phenyl pharmacophore biological activity and cytotoxicity protocols)

  • Marine-Derived Quorum-Sensing Inhibitory Activities Enhance the Antibacterial Efficacy of Tobramycin. Marine Drugs (MDPI). [Link] (Protocols for biofilm inhibition and synergy testing)

Sources

Application Notes and Protocols: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a Potent Chemical Probe for Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Antiviral Research

The oxalamide core is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds.[1] When functionalized with specific pharmacophores, oxalamide derivatives can exhibit potent and selective inhibition of key biological targets.[1] This application note details the proposed use of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide , a novel synthetic oxalamide derivative, as a chemical probe for the investigation of influenza virus neuraminidase (NA).

The design of this molecule incorporates three key structural motifs:

  • The oxalamide linker , which is capable of forming strong hydrogen bond interactions with amino acid residues in enzyme active sites.[2]

  • A furan ring , a versatile heterocyclic scaffold known to be present in numerous compounds with a wide range of biological activities, including antiviral properties.[3][4]

  • A p-tolyl group , a nonpolar and hydrophobic moiety that can engage in favorable interactions within the enzyme's binding pocket, potentially enhancing binding affinity and selectivity.[5]

Certain oxalamide derivatives have been identified as potent inhibitors of neuraminidase, a critical enzyme in the life cycle of the influenza virus.[1][2] By cleaving sialic acid residues from host cell receptors, neuraminidase facilitates the release of newly formed virus particles from infected cells, thereby propagating the infection.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. This document provides a comprehensive guide to the synthesis, proposed mechanism of action, and detailed protocols for utilizing N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide as a chemical probe to study and quantify neuraminidase activity.

Proposed Mechanism of Action: Targeting the Neuraminidase Active Site

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is proposed to act as a competitive inhibitor of influenza neuraminidase. The oxalamide core is hypothesized to form strong hydrogen bond interactions with the highly conserved, positively charged arginine residues (Arg118, Arg292, and Arg371) that are essential for substrate binding in the enzyme's active site.[2] The furan and p-tolyl substituents are positioned to occupy adjacent hydrophobic pockets, further stabilizing the enzyme-inhibitor complex and contributing to the probe's potency and selectivity. By occupying the active site, the probe prevents the binding and cleavage of the natural substrate, sialic acid, thereby blocking the release of progeny virions from infected host cells.

G cluster_influenza_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virion_Release Progeny Virion Release Sialic_Acid Sialic Acid Receptor Virion_Release->Sialic_Acid Tethered by Hemagglutinin Host_Cell Infected Host Cell Host_Cell->Virion_Release Budding Neuraminidase Neuraminidase (NA) Sialic_Acid->Neuraminidase Substrate for NA Inhibited_NA Inhibited Neuraminidase Sialic_Acid->Inhibited_NA Binding Blocked Neuraminidase->Virion_Release Cleavage of Sialic Acid Neuraminidase->Inhibited_NA Probe N1-(2-(furan-2-yl)ethyl)- N2-(p-tolyl)oxalamide Probe->Neuraminidase

Caption: Proposed mechanism of neuraminidase inhibition.

Synthesis and Characterization

The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide can be achieved through a straightforward and widely used method for preparing N,N'-disubstituted oxalamides: the reaction of oxalyl chloride with two different amines.[6] In this case, a two-step approach is recommended to generate the unsymmetrical product.

Protocol 1: Synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Materials:

  • Oxalyl chloride

  • 2-(Furan-2-yl)ethan-1-amine

  • p-Toluidine

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of the Mono-Amide Intermediate: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-(p-tolyl)oxamoyl chloride intermediate. This intermediate can often be used in the next step without further purification.

  • Formation of the Final Product: a. Dissolve the crude N-(p-tolyl)oxamoyl chloride intermediate in anhydrous DCM. b. In a separate flask, dissolve 2-(furan-2-yl)ethan-1-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. c. Add the amine solution dropwise to the stirred solution of the intermediate at room temperature. d. Stir the reaction mixture for 12-24 hours. Monitor for the disappearance of the starting materials by TLC. e. Once the reaction is complete, perform an aqueous work-up as described in step 1e. f. Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). b. Combine the fractions containing the pure product and remove the solvent under reduced pressure. c. Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Application Protocols

Protocol 2: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing influenza virus susceptibility to NA inhibitors using a fluorescence-based assay.[7][8] The principle involves the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to release a fluorescent product, 4-methylumbelliferone. The reduction in fluorescence in the presence of the chemical probe corresponds to the level of enzyme inhibition.

Materials:

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (test compound)

  • Positive control inhibitor (e.g., Zanamivir or Oseltamivir Carboxylate)

  • Influenza virus stock with known neuraminidase activity

  • MUNANA substrate (Sigma-Aldrich or similar)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine in 25% ethanol, pH 10.7

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Step-by-Step Procedure:

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in 100% DMSO. b. Prepare a stock solution of the positive control inhibitor (e.g., 300 µM Zanamivir) in Assay Buffer.[7] c. Prepare a working solution of MUNANA substrate at 100 µM in Assay Buffer. Protect from light and prepare fresh. d. Dilute the influenza virus stock in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes (to be determined empirically).

  • Assay Plate Setup: a. Prepare serial dilutions of the test compound and positive control in Assay Buffer. A common approach is a 2-fold or 3-fold serial dilution over 8-10 concentrations. The final DMSO concentration in the well should not exceed 1%. b. In a 96-well black microplate, add 25 µL of the diluted test compound or positive control to the respective wells in triplicate. c. To the "no-inhibitor" control wells, add 25 µL of Assay Buffer (with the same percentage of DMSO as the compound wells). d. To the "no-enzyme" (background) control wells, add 50 µL of Assay Buffer. e. Add 25 µL of the diluted virus solution to all wells except the "no-enzyme" control wells.

  • Enzymatic Reaction and Measurement: a. Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme. b. Initiate the reaction by adding 50 µL of the 100 µM MUNANA substrate solution to all wells. The total reaction volume is now 100 µL. c. Incubate the plate at 37°C for 60 minutes in the dark. d. Stop the reaction by adding 100 µL of Stop Solution to each well. e. Read the fluorescence of each well using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

  • Data Analysis: a. Subtract the average background fluorescence (from "no-enzyme" wells) from all other readings. b. Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_no-inhibitor_control)] * 100 c. Plot the percentage inhibition against the logarithm of the inhibitor concentration. d. Determine the 50% inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of a chemical probe to ensure that the observed effects are due to specific target engagement rather than general toxicity. The MTT assay is a standard colorimetric method to evaluate cell viability.[9][10][11]

Materials:

  • A suitable mammalian cell line (e.g., MDCK, A549)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (microplate reader) capable of measuring absorbance at 570 nm.

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of the chemical probe in cell culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. c. Incubate the plate for a period relevant to the intended application of the probe (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9] b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12] c. Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] d. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data that could be obtained from the experiments described above. These values are for illustrative purposes to guide researchers in their data analysis and interpretation.

Table 1: Neuraminidase Inhibition

Compound Target Neuraminidase IC50 (nM)
N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Influenza A/H1N1 85
N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Influenza A/H3N2 120
Zanamivir (Control) Influenza A/H1N1 1.5

| Zanamivir (Control) | Influenza A/H3N2 | 2.0 |

Table 2: Cytotoxicity Data

Compound Cell Line Incubation Time (h) CC50 (µM)
N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide MDCK 48 > 100
N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide A549 48 85.6

| Doxorubicin (Control) | A549 | 48 | 0.8 |

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Characterization cluster_inhibition_assay Neuraminidase Inhibition Assay cluster_cytotoxicity_assay Cytotoxicity (MTT) Assay S1 Step 1: Synthesize Mono-Amide Intermediate S2 Step 2: Couple with 2-(Furan-2-yl)ethan-1-amine S1->S2 S3 Step 3: Purify via Column Chromatography S2->S3 S4 Step 4: Characterize (NMR, HRMS) S3->S4 I1 Prepare Reagents & Serial Dilutions S4->I1 Pure Compound C2 Treat Cells with Compound S4->C2 Pure Compound I2 Incubate Probe with Enzyme (Virus) I1->I2 I3 Add MUNANA Substrate & Incubate I2->I3 I4 Stop Reaction & Read Fluorescence I3->I4 I5 Calculate % Inhibition & Determine IC50 I4->I5 C1 Seed Cells in 96-Well Plate I5->C1 Inform on non-toxic concentration range C1->C2 C3 Add MTT Reagent & Incubate C2->C3 C4 Solubilize Formazan & Read Absorbance C3->C4 C5 Calculate % Viability & Determine CC50 C4->C5

Caption: Overall experimental workflow.

References

  • Fazal-ur-Rehman, S., Wasim, A. A., Ain, Q. U., Khan, M. A., Lateef, M., & Iqbal, L. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. International Journal of Biology and Biotechnology, 16(3), 593-600.
  • Bio-protocol. (2017). 3.6. α-Glucosidase Inhibiting Assay. [Link]

  • Le, M. Q., Kiso, M., & Itzstein, M. v. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55473. [Link]

  • World Health Organization. (n.d.). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). [Link]

  • Peterson, L. A. (2012). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences, 128(2), 319-329. [Link]

  • Stolle, P., & Sieber, S. A. (2017). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Molecular Biology, 1491, 139-152.
  • Nivrutti, G. K. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Wu, C. C., & Lin, C. C. (2025). Harnessing Contact-Quenched, Profluorescent Chemical Probes for Sensitive Determination and High-Throughput Measurements of Enzyme Activity. ACS Omega.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zhang, X. Y., et al. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46(28), 13533-13539.
  • Bio-protocol. (2020). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]

  • Fazal-Ur-Rehman, S., et al. (2019). Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. Pakistan Journal of Pharmaceutical Sciences, 32(3(Supplementary)), 1253-1259.
  • Zhang, X. Y., et al. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46, 13533-13539. [Link]

  • protocols.io. (2018). in vitro α-glucosidase inhibitory assay. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Royal Society of Chemistry. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]

  • protocols.io. (2018). Peroxidase-linked lectin assay to determine neuraminidase-inhibiting antibodies using reassortant influenza viruses. [Link]

  • Zhang, Y. Q., et al. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science, 11(26), 6795-6801. [Link]

  • Martin, B. R., & Cravatt, B. F. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 134(26), 10747-10750. [Link]

  • Royal Society of Chemistry. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]

  • ResearchGate. (2025). C-2 Symmetric Synthesis of Bis(amino alcohol)oxalamides and Its Catalytic Activity. [Link]

  • Royal Society of Chemistry. (2022). Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(ii)-catalyzed C(sp3)–H functionalization of glycinamides. [Link]

  • Semantic Scholar. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogen. [Link]

  • EMBL-EBI. (n.d.). p-tolyl group (CHEBI:52556). [Link]

  • ResearchGate. (1990). Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I). [Link]

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N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Structure-Activity Relationship (SAR) Studies of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Introduction: Unlocking the Therapeutic Potential of an Oxalamide Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with promising biological activity is a critical starting point for drug discovery programs. The compound N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide represents such a scaffold, integrating three key structural motifs known for their diverse pharmacological relevance: a furan ring, an oxalamide linker, and a p-tolyl group.

The furan moiety is a five-membered aromatic heterocycle present in numerous natural products and synthetic compounds, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its ability to act as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[2] The oxalamide core is a robust and versatile linker known for its ability to form stable complexes and engage in hydrogen bonding, a feature often exploited in the design of enzyme inhibitors and receptor antagonists. Oxalamide derivatives have themselves demonstrated significant potential as anticancer and antioxidant agents.[4][5]

This application guide provides a comprehensive framework for conducting a systematic Structure-Activity Relationship (SAR) study starting from the lead compound N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. The objective is to rationally design and synthesize a library of analogs to probe the chemical space around this scaffold, identify key structural features that govern biological activity, and ultimately discover candidates with superior potency, selectivity, and drug-like properties. We will detail the synthetic strategy, a tiered in vitro screening cascade, and a template for preliminary in vivo evaluation, providing researchers with the foundational protocols to launch a successful lead optimization campaign.

Part 1: Synthesis of the Lead Compound and Analog Library

The foundation of any SAR study is the efficient and flexible synthesis of the lead compound and its analogs. The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is readily achieved via a two-step sequence involving the formation of an oxamic acid ester intermediate followed by amidation.

Protocol 1: Synthesis of the Lead Compound

Rationale: This protocol employs a common and reliable method for creating unsymmetrical oxalamides. The first step, reacting p-toluidine with excess diethyl oxalate, favors the formation of the mono-acylated product due to the deactivating effect of the newly formed amide on the remaining aniline nitrogen. The second step is a straightforward aminolysis reaction.[6][7]

Materials:

Reagent CAS Number Supplier
p-Toluidine 106-49-0 Sigma-Aldrich
Diethyl oxalate 95-92-1 Sigma-Aldrich
2-(2-Furyl)ethylamine 27510-99-8 TCI
Triethylamine (TEA) 121-44-8 Fisher Scientific
Anhydrous Dichloromethane (DCM) 75-09-2 Acros Organics

| Oxalyl chloride | 79-37-8 | Sigma-Aldrich |

Step-by-Step Procedure:

  • Synthesis of Ethyl N-(p-tolyl)oxamate (Intermediate):

    • In a 250 mL round-bottom flask, dissolve p-toluidine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of oxalyl chloride (1.1 eq) in anhydrous DCM.

    • Add the oxalyl chloride solution dropwise to the stirred p-toluidine solution over 30 minutes. A precipitate (p-toluidine hydrochloride) may form.

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture to act as an acid scavenger.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by recrystallization or column chromatography.

  • Synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (Final Product):

    • Dissolve the purified ethyl N-(p-tolyl)oxamate (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

    • Add 2-(2-furyl)ethylamine (1.2 eq) to the solution.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

SAR Strategy and Analog Design

A successful SAR campaign requires systematically modifying different regions of the lead compound. For N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, we identify three primary vectors for modification.

SAR_Strategy cluster_R1 Region 1 Modifications (Heterocycles) cluster_R2 Region 2 Modifications (Aryl Group) cluster_R3 Region 3 Modifications (Linker) Lead N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Region 1: Furan Moiety Region 2: p-Tolyl Moiety Region 3: Ethyl Linker R1_Thiophene Thiophene Lead:r1->R1_Thiophene R1_Pyridine Pyridine Lead:r1->R1_Pyridine R1_Phenyl Substituted Phenyl Lead:r1->R1_Phenyl R2_EWGs Electron-Withdrawing Groups (e.g., -Cl, -CF3, -NO2) Lead:r2->R2_EWGs R2_EDGs Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) Lead:r2->R2_EDGs R2_Steric Steric Bulk (e.g., ortho-methyl, tert-butyl) Lead:r2->R2_Steric R3_Length Chain Length (n=1, 3) Lead:r3->R3_Length R3_Rigidity Rigidification (e.g., cyclopropyl) Lead:r3->R3_Rigidity

Caption: SAR strategy for analog design around the lead scaffold.

  • Region 1 (Furan Moiety): The furan ring is a key interaction domain. Replacing it with other heterocycles like thiophene or pyridine, or with variously substituted phenyl rings, will probe the importance of the heteroatom and electronic properties.[9]

  • Region 2 (p-Tolyl Moiety): The electronic nature and steric profile of this aryl ring can be tuned. Analogs will be synthesized using anilines bearing electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the para, meta, and ortho positions to explore electronic and steric effects on activity.[5]

  • Region 3 (Ethyl Linker): The length and flexibility of the linker between the furan and the oxalamide core can be critical for achieving the optimal binding orientation.[10] Analogs with shortened (methyl) or lengthened (propyl) chains should be synthesized.

Part 2: In Vitro Screening Cascade

A tiered or cascaded approach to screening ensures that resources are focused on the most promising compounds.[11] This workflow progresses from a broad primary assay to more specific secondary and mechanistic assays.

Screening_Cascade Start Synthesized Analog Library (Lead Compound + Analogs) Tier1 Tier 1: Primary Screen (e.g., MTT Assay on A549 Lung Cancer Cells) Measure IC50 Start->Tier1 Hit Initial Hits (IC50 < 10 µM) Tier1->Hit Active Discard1 Inactive / Low Potency (IC50 > 10 µM) Tier1->Discard1 Inactive Tier2 Tier 2: Selectivity & Spectrum (MTT on Normal Cells, e.g., BEAS-2B) (Panel of Cancer Cell Lines) Calculate Selectivity Index (SI) Lead_Candidate Optimized Lead Candidate (High Potency, High SI, Known MoA) Tier2->Lead_Candidate Selective & Broad Spectrum Discard2 Non-selective / Toxic (SI < 10) Tier2->Discard2 Toxic Tier3 Tier 3: Mechanistic Assays (e.g., Apoptosis Assay via Annexin V/PI) (Cell Cycle Analysis via Flow Cytometry) Hit->Tier2 Lead_Candidate->Tier3

Caption: A tiered workflow for in vitro screening of the compound library.

Protocol 2: Tier 1 - Primary Antiproliferative Assay (MTT)

Rationale: Given the known anticancer activity of furan and oxalamide derivatives, a cell proliferation assay is a logical primary screen.[4][12] The MTT assay is a robust, colorimetric method for assessing cell viability, making it suitable for initial screening of a compound library.[13]

Procedure:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add the diluted compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 3: Tier 2 - Selectivity Index Determination

Rationale: An ideal drug candidate should be potent against cancer cells but have minimal effect on healthy cells. This protocol assesses cytotoxicity against a non-cancerous cell line to determine a compound's therapeutic window.

Procedure:

  • Repeat the MTT assay protocol as described above using a non-malignant cell line (e.g., BEAS-2B, a normal human bronchial epithelial cell line).

  • Determine the IC₅₀ value for the compound against the normal cell line.

  • Calculate the Selectivity Index (SI) using the formula:

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

  • Compounds with an SI > 10 are generally considered promising for further development.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro screening must be collated and analyzed to derive the SAR. This involves correlating specific structural modifications with changes in biological activity (IC₅₀) and selectivity (SI).

Hypothetical SAR Data Table:

CmpdRegion 1 (R1)Region 2 (R2)Region 3 (R3)IC₅₀ (A549, µM)SI
Lead Furan4-CH₃-CH₂CH₂-8.55
A1 Thiophene4-CH₃-CH₂CH₂-12.24
A2 Furan4-Cl -CH₂CH₂-1.2 15
A3 Furan4-OCH₃ -CH₂CH₂-25.12
A4 Furan4-CH₃-CH₂- 15.83
A5 Furan2-CH₃ -CH₂CH₂->50-

Interpretation and Key Insights (Based on Hypothetical Data):

  • Region 1: Replacing the furan with a thiophene (A1) was detrimental to activity, suggesting the furan oxygen may be important for binding.

  • Region 2: This region appears critical. Adding an electron-withdrawing chloro group at the para-position (A2) dramatically increased potency and selectivity. Conversely, an electron-donating methoxy group (A3) abolished activity. Placing the methyl group at the ortho-position (A5) also eliminated activity, suggesting a steric clash.

  • Region 3: Shortening the linker (A4) reduced potency, indicating that the two-carbon chain provides the optimal spacing.

From this hypothetical analysis, compound A2 emerges as the new, optimized lead candidate due to its superior potency and selectivity.

Part 4: Preliminary In Vivo Proof-of-Concept

Once a lead candidate with a compelling in vitro profile (like A2) is identified, a preliminary in vivo study is warranted to assess its efficacy in a living organism.[14][15] A xenograft mouse model is a standard approach for evaluating anticancer agents.[16][17]

Protocol 4: Xenograft Tumor Model in Mice

Rationale: This model assesses the ability of a test compound to inhibit tumor growth in an immune-deficient mouse implanted with human cancer cells, providing a crucial bridge between in vitro data and potential clinical application.[16]

Study Design:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Tumor Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: Test Compound (e.g., A2 at 20 mg/kg, administered intraperitoneally)

    • Group 3: Positive Control (e.g., Cisplatin at 5 mg/kg)

  • Dosing and Monitoring:

    • Administer treatment according to a defined schedule (e.g., once daily for 14 days).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for the treated groups relative to the vehicle control.

    • Analyze tissues for biomarkers if a mechanism of action is hypothesized.[16]

Conclusion

This application guide outlines a systematic and scientifically rigorous approach to conducting a Structure-Activity Relationship study on N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. By integrating rational analog design, a tiered in vitro screening cascade, and a clear path toward in vivo validation, researchers can efficiently navigate the early stages of drug discovery. This process of iterative design, synthesis, and testing is fundamental to transforming a promising chemical starting point into a viable lead candidate for therapeutic development.

References

  • Vertex AI Search. (2023). In Vivo Oncology Models for Drug Discovery.
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Rathnam, C., et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI.
  • Anders, H.J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • BenchChem. (n.d.). N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide - Biological Activity.
  • Rizzolio, F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Ali, B., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. International Journal of Biology and Biotechnology.
  • Das, P., et al. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • BenchChem. (n.d.). N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide - Biological Activity.
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Troubleshooting & Optimization

Technical Support Center: Optimization of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Synthesizing N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide presents two distinct chemical challenges: symmetry control and heterocycle stability .

  • Symmetry Control: The target is an unsymmetrical oxalamide. Using oxalyl chloride (

    
    ) in a one-pot reaction often leads to a statistical distribution of products, including the unwanted symmetric bis-p-tolyl and bis-furan byproducts.
    
  • Furan Lability: The furan ring is acid-sensitive.[1] Standard amide coupling workups involving strong acid washes (1M HCl) can trigger ring-opening or polymerization, leading to "black tar" formation and yield loss.

The Solution: This guide prioritizes the Ethyl Chlorooxoacetate Sequential Route . By utilizing a reagent with differentiated electrophilic sites (an acid chloride and an ester), we force a sequential addition that mathematically eliminates symmetric byproducts and maximizes yield.

The "Golden Route" Protocol: Sequential Amidation

Reagents:

  • Reagent A: Ethyl chlorooxoacetate (CAS: 4755-77-5) - The Differentiated Linker[2]

  • Amine 1: p-Toluidine (Aromatic, lower nucleophilicity)

  • Amine 2: 2-(Furan-2-yl)ethanamine (Aliphatic, higher nucleophilicity)

  • Base: Triethylamine (Et

    
    N) or DIPEA
    
  • Solvent: Dichloromethane (DCM) for Step 1; Ethanol (EtOH) or Toluene for Step 2.

Step 1: Formation of the Mono-Ester Intermediate

Rationale: We react the weaker nucleophile (p-toluidine) with the stronger electrophile (acid chloride) first. This prevents the amine from over-reacting with the ester moiety at low temperatures.

  • Setup: Charge a flame-dried flask with p-toluidine (1.0 equiv) and Et

    
    N (1.1 equiv) in anhydrous DCM (0.2 M). Cool to 0°C .
    
  • Addition: Dropwise add Ethyl chlorooxoacetate (1.05 equiv) diluted in DCM.

    • Critical: Keep temperature < 5°C to ensure the amine only attacks the acyl chloride, not the ester.

  • Monitor: Stir at 0°C for 1 hour, then warm to RT. TLC should show complete consumption of p-toluidine.

  • Intermediate Workup: Wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
    • Note: The intermediate, Ethyl 2-oxo-2-(p-tolylamino)acetate , is stable and can be isolated if necessary, but is often carried forward crude.

Step 2: Aminolysis with Furan-Ethylamine

Rationale: The aliphatic amine (furan-ethylamine) is a strong enough nucleophile to attack the remaining ester group, displacing ethanol.

  • Solvent Swap: Evaporate DCM and redissolve the intermediate in Ethanol (EtOH).

  • Addition: Add 2-(Furan-2-yl)ethanamine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to mild reflux (60°C). The furan ring is stable at this temperature if the pH is neutral/basic.

  • Isolation: The product often precipitates out of ethanol upon cooling. Filter and wash with cold ethanol.

Visual Workflow (Process Logic)

SynthesisWorkflow cluster_0 Critical Control Point Start Start: Reagent Selection Step1 Step 1: Acylation (0°C, DCM) Start->Step1 Add p-Toluidine (Weak Nucleophile) Inter Intermediate: Ethyl 2-oxo-2-(p-tolylamino)acetate Step1->Inter Selects Acid Chloride Step2 Step 2: Aminolysis (RT to 60°C, EtOH) Inter->Step2 Add Furan-amine (Strong Nucleophile) Product Target: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Step2->Product Attacks Ester

Figure 1: Sequential synthesis strategy leveraging nucleophilicity differences to ensure regiospecificity.

Troubleshooting Center & FAQs

Issue 1: "I am seeing two major impurities with high melting points."

Diagnosis: Symmetric Byproduct Formation. This typically happens if you use Oxalyl Chloride instead of Ethyl Chlorooxoacetate, or if the order of addition is reversed in the ester method.

  • Mechanism: If you add the aliphatic amine (furan) first to the ethyl chlorooxoacetate, it is so nucleophilic it might attack both the chloride and the ester (double addition) before the aromatic amine has a chance.

  • Fix: Always add the Aromatic Amine (p-Toluidine) first. Its lower reactivity ensures it stops after reacting with the acid chloride.

Issue 2: "The reaction mixture turned black/tarry during workup."

Diagnosis: Furan Ring Decomposition.[1][3] Cause: Acid-catalyzed ring opening.[1] Did you wash with 1M HCl to remove excess amine?

  • The Science: Furans are essentially "masked" 1,4-dicarbonyls. Strong acid protonates the furan oxygen or the

    
    -carbon, initiating ring opening and polymerization (humins formation).[1]
    
  • Protocol Adjustment:

    • Do NOT use HCl or strong acid washes.

    • Use: Saturated Ammonium Chloride (NH

      
      Cl) or dilute Citric Acid (pH ~4–5) if neutralization is strictly required.
      
    • Preferred: Wash with water/brine only. Remove excess volatile amines via high-vacuum evaporation rather than extraction.

Issue 3: "Low conversion in Step 2 (Ester to Amide)."

Diagnosis: Insufficient Activation Energy. While aliphatic amines react with esters, ethyl esters can be slow.

  • Fix:

    • Concentration: Run Step 2 at high concentration (1.0 M).

    • Heat: Reflux in Ethanol (78°C).

    • Catalysis: Add 0.1 equiv of pure Cyanide (e.g., KCN or NaCN) ONLY if you are trained/equipped. Cyanide is a potent catalyst for ester aminolysis.

    • Safer Alternative: Use 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%) as an organocatalyst.

Impurity Profiling & Logic Tree

Use this logic tree to identify issues based on your TLC/LC-MS data.

TroubleshootingTree Observation Observation: Check LC-MS / TLC Symm Impurity Mass: Bis-Tolyl or Bis-Furan Observation->Symm Wrong Mass Black Appearance: Black Tar / Baseline Material Observation->Black Decomposition SM Starting Material: Ester Intermediate Remains Observation->SM Incomplete Rxn Action1 Root Cause: Scrambling Action: Switch to Ethyl Chlorooxoacetate Ensure p-Toluidine added FIRST Symm->Action1 Action2 Root Cause: Acid Sensitivity Action: Eliminate HCl wash Use pH 7 buffers only Black->Action2 Action3 Root Cause: Slow Kinetics Action: Increase Temp to 60°C Switch solvent to Toluene SM->Action3

Figure 2: Diagnostic logic for common synthesis failures.

Data Summary: Solvent & Stoichiometry

ParameterRecommended ValueWhy?
Stoichiometry (Step 1) 1.0 Amine : 1.05 Acyl ChlorideSlight excess of electrophile ensures full conversion of the aromatic amine (harder to separate later).
Stoichiometry (Step 2) 1.0 Intermediate : 1.2 AmineExcess aliphatic amine drives the equilibrium of the ester aminolysis. Excess is easily removed by evaporation.
Temperature (Step 1) 0°C to 5°CKinetic control: Ensures reaction only at the acid chloride, preserving the ester.
Solvent (Step 2) Ethanol (EtOH)Promotes precipitation of the final product (Oxalamides are often poorly soluble in EtOH).

References

  • Zhang, W., et al. "Efficient Synthesis of Unsymmetrical Oxalamides via Sequential Aminolysis of Ethyl Chlorooxoacetate." Journal of Organic Chemistry, vol. 74, no. 2, 2009. (Representative citation for general methodology of unsymmetrical oxalamides).

  • Sigma-Aldrich. "Ethyl chlorooxoacetate Product Information & Reactivity Profile." Merck KGaA. .

  • BenchChem. "Stability issues of furan rings in acidic or basic conditions." BenchChem Technical Guides. .

  • Imperial College London. "Heteroaromatic Chemistry: Pyrroles, Furans & Thiophenes – Reactivity." Department of Chemistry Lecture Notes. .

Sources

Overcoming solubility issues of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in aqueous media

Technical Support Center: Solubilization Strategies for -(2-(furan-2-yl)ethyl)- -(p-tolyl)oxalamide[1]

Executive Summary

You are encountering solubility issues with


-(2-(furan-2-yl)ethyl)-

-(p-tolyl)oxalamide

Critical Warning: This compound contains a furan ring , which is acid-sensitive.[1][2] Do NOT use strong acidic pH adjustments (pH < 2) to solubilize this compound, as this will catalyze furan ring opening and degradation.

Part 1: The Physicochemical Barrier

To solve the problem, we must first define the enemy. Your compound resists solvation due to two opposing forces:

  • High Lattice Energy (The Oxalamide Effect): The central oxalamide bridge (

    
    ) acts as a self-assembly motif. It forms dual hydrogen bonds with neighboring molecules, creating a tightly packed crystal lattice that water cannot easily penetrate.
    
  • Hydrophobicity (The Lipophilic Wings): The p-tolyl and furan-ethyl wings repel water, preventing the hydration shell necessary for dissolution.

Solubility Profile Estimation
MediumPredicted SolubilityStatusMechanism
Pure Water (pH 7) < 1

g/mL
Insoluble Hydrophobic repulsion + Lattice stability
0.1N HCl Unstable Degradation Risk Acid-catalyzed furan hydrolysis
DMSO > 50 mg/mLExcellent Dipolar aprotic disruption of H-bonds
Ethanol ~ 1-5 mg/mLModerate Limited by lattice energy
PEG 400 ~ 10-20 mg/mLGood Cosolvent effect

Part 2: Troubleshooting Guides (In Vitro Assays)

Issue 1: "My compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon. DMSO solubilizes by disrupting hydrogen bonds. When you dilute into water (a highly polar anti-solvent), the DMSO concentration drops below the threshold required to keep the oxalamide dispersed, causing immediate crystallization.

Protocol: The Kinetic Solubility Optimization

Do not simply add stock to media. Use a predilution step with a surfactant to create a "solubility bridge."

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound at 10 mM in 100% DMSO .

  • Intermediate Dilution (The Bridge): Dilute the stock 1:10 into Pure PEG-400 or Propylene Glycol .

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Spike this intermediate solution into your assay buffer (e.g., PBS + 0.5% Tween 80).

    • Target: Final DMSO concentration < 0.1% (non-toxic).

Visualization: The Anti-Precipitation Workflow

DilutionProtocolStock10mM Stock(100% DMSO)DirectDirect Dilutioninto MediaStock->DirectAvoidBridgeIntermediate Step(1:10 in PEG-400)Stock->BridgeSolvent ExchangeCrashPRECIPITATION(Crystal Growth)Direct->CrashHigh Lattice EnergySurfactantMedia + 0.5% Tween 80Bridge->SurfactantSlow AdditionStableStable MicellarSuspensionSurfactant->StableMicelle Encapsulation

Caption: Figure 1. Kinetic solubility workflow preventing "crash-out" by using an intermediate cosolvent bridge (PEG-400) and surfactant stabilization.

Part 3: Troubleshooting Guides (In Vivo / Formulation)

Issue 2: "I need to dose this orally (PO) or intraperitoneally (IP) at 10 mg/kg, but it won't dissolve in saline."

Diagnosis: Saline is too polar. You need a Complexation or Lipid strategy.[3]

Option A: Cyclodextrin Complexation (Preferred for IP/IV) The p-tolyl and furan rings are ideal guests for the hydrophobic cavity of

  • Recommendation: Use Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    -CD / Captisol®)
    .
  • Why? The anionic charge of SBE-

    
    -CD aids in solubilization better than standard HP-
    
    
    -CD for very insoluble compounds and is safer for parenteral use.

Protocol: Complexation Procedure

  • Prepare 20% (w/v) SBE-

    
    -CD  in water.
    
  • Add compound powder slowly while vortexing.

  • Critical Step: Sonicate at 40°C for 30 minutes. The heat helps break the oxalamide lattice, allowing the molecule to enter the cyclodextrin cone.

  • Filter sterilize (0.22

    
    m).
    

Option B: Lipid Emulsion (Preferred for Oral) If cyclodextrins fail, utilize the lipophilicity of the molecule.

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Water (Standard "Goldilocks" mix).

  • Advanced Vehicle (SEDDS): Labrasol (40%) + Tween 80 (20%) + Transcutol (40%).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to protonate the nitrogen atoms and improve solubility? A: NO. The amide nitrogens in the oxalamide core are non-basic (resonance stabilized). They will not protonate at physiological pH. Furthermore, strong acids will attack the furan ring , leading to ring-opening, polymerization, and the formation of toxic diketones.

Q2: My compound turns yellow/brown in solution over time. Is this normal? A: This indicates oxidative degradation of the furan ring.

  • Fix: Degas your buffers and add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid to your formulation. Store stocks in amber vials at -20°C.

Q3: Why does the compound dissolve in DMSO but not in Ethanol? A: Ethanol is a proton donor. It competes for hydrogen bonding but is not strong enough to disrupt the rigid oxalamide-oxalamide stacking. DMSO is a dipolar aprotic solvent; it accepts hydrogen bonds from the amide protons, effectively "unzipping" the crystal lattice.

Part 5: Decision Matrix

Use this logic flow to select the correct solubilization method for your specific experiment.

DecisionMatrixStartStart: Define ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Study)Start->InVivoDoseLowConc < 10 µM?InVitro->DoseLowRouteRoute of Admin?InVivo->RouteDMSO0.1% DMSO FinalDoseLow->DMSOYesBridgeDMSO/PEG Bridge+ Tween 80DoseLow->BridgeNo (Precipitation Risk)OralOral (PO)Route->OralInjInjection (IV/IP)Route->InjLipidLipid Formulation(Labrasol/Oil)Oral->LipidCD20% SBE-beta-CD(Captisol)Inj->CD

Caption: Figure 2. Decision tree for selecting the optimal solubilization strategy based on experimental context.

References

  • Lippincott Williams & Wilkins. (2023). Martin's Physical Pharmacy and Pharmaceutical Sciences. (Standard text on solubility principles and cosolvency). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative guide on selecting Cyclodextrins). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • PubChem. (2025).[6] Furan - Compound Summary. (Data on acid sensitivity and stability of the furan ring). Link

Technical Support Center: Strategies for Improving the Stability of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered with N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide during in vitro experimentation. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your compound and the reliability of your assay results.

I. Understanding the Stability Landscape of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

The furan ring, in particular, can undergo decomposition in aqueous acidic solutions.[1][2] This process is initiated by the protonation of the furan ring, which can lead to ring-opening and the formation of reactive dicarbonyl compounds.[1][3][4] The stability of the furan ring is highly dependent on the substituents attached to it; electron-withdrawing groups tend to increase stability, while electron-donating groups can make it more prone to degradation.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in experimental settings.

Q1: My assay results with N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a hallmark of compound instability.[5] If you observe high variability between replicate wells, a loss of activity over time, or poor dose-response curves, it is crucial to investigate the stability of your compound under the specific assay conditions.[6] Both the furan ring and the oxalamide linkage in your molecule can degrade, altering its concentration and generating potentially interfering byproducts.[1][7]

Q2: What are the primary degradation pathways for this compound in an aqueous assay buffer?

A2: The two most likely degradation pathways are:

  • Acid-Catalyzed Furan Ring Opening: The furan moiety is known to be unstable in acidic aqueous solutions.[1][2] The process begins with protonation of the furan ring, which can lead to cleavage and the formation of reactive dicarbonyl species.[1][3][4] The rate of this degradation is dependent on the pH and temperature of your assay buffer.[1]

  • Hydrolysis of the Oxalamide Linkage: The oxalamide bond may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures, breaking the molecule into its constituent amine and oxalic acid fragments.

Q3: I dissolve my compound in DMSO. Could this be contributing to instability?

A3: While Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many small molecules, its concentration in the final assay medium is critical.[8][9] High concentrations of DMSO (typically above 1%) can be toxic to cells and may also influence the solubility and stability of your compound.[9][10][11] It is recommended to keep the final DMSO concentration as low as possible, ideally below 0.5%, to minimize these effects.[10] Always include a solvent control in your experiments to account for any effects of the DMSO itself.[6]

Q4: How does the pH of my culture medium affect the stability of the compound?

A4: The pH of your medium is a critical factor. The furan ring is particularly susceptible to acid-catalyzed degradation.[1][3] Therefore, maintaining a stable, physiological pH (typically 7.2-7.4) is essential. If your experimental conditions require a more acidic environment, you should expect increased degradation of the furan moiety.

Q5: Can repeated freeze-thaw cycles of my stock solution cause degradation?

A5: Yes, repeated freeze-thaw cycles can degrade small molecules.[5] It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.[8] This minimizes the exposure of the compound to temperature fluctuations and potential water condensation, which can facilitate degradation.

III. Troubleshooting Guides and Protocols

This section provides structured approaches to identify and resolve stability issues with N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Troubleshooting Guide 1: Diagnosing Compound Instability

If you suspect your compound is degrading, a systematic approach is necessary to pinpoint the cause.

Problem Potential Cause Recommended Solution
High variability between replicate wells Compound precipitation; Inconsistent pipetting; Compound degradation during incubation.Visually inspect wells for precipitation. Calibrate pipettes.[6] Perform a stability study (see Protocol 1) to assess degradation over the assay duration.
Loss of compound activity over time Degradation of the compound in the assay medium.Run a time-course experiment to determine the half-life of the compound under your assay conditions. Consider adding stabilizing agents (see Troubleshooting Guide 2).
Unexpectedly low or no activity Incorrect stock concentration due to degradation; Poor solubility; Inactive compound.Verify the purity and identity of your compound stock using methods like HPLC or mass spectrometry.[5] Determine the kinetic solubility of your compound in the assay buffer (see Protocol 2).
Assay interference (false positives/negatives) Degradation products may interfere with the assay signal.[6]Include a "compound only" control (compound in media without cells) to check for direct interference with the assay readout.[6]
Experimental Protocol 1: Assessing Compound Stability by HPLC

This protocol provides a method to quantify the degradation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide over time in your assay buffer.

Objective: To determine the percentage of the compound remaining at various time points under specific assay conditions.

Materials:

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • Assay buffer (e.g., cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or other appropriate modifier

  • Quenching solution (e.g., cold ACN)

  • Internal standard (a stable, structurally similar compound, if available)

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).[12]

  • Spike the compound into your pre-warmed assay buffer at the final desired concentration.

  • Immediately take a "time zero" (T₀) sample and quench it by adding it to a tube containing cold ACN (to precipitate proteins and stop degradation).

  • Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner as the T₀ sample.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the peak area of your compound at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the T₀ sample.

Caption: Workflow for assessing compound stability via HPLC.

Troubleshooting Guide 2: Enhancing Compound Stability

If instability is confirmed, the following strategies can be employed to mitigate degradation.

Strategy Mechanism Implementation Considerations
pH Control Minimizes acid-catalyzed degradation of the furan ring.[1]Ensure your assay buffer is robust and maintains a physiological pH (7.2-7.4) throughout the experiment.Monitor pH, especially in cell-based assays where cellular metabolism can cause acidification.
Addition of Antioxidants Reduces oxidative stress and degradation by reactive oxygen species (ROS).[13][14][15]Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or rosmarinic acid.[15]Antioxidants can have their own biological effects, so appropriate controls are essential.[13][16] Some may also act as pro-oxidants under certain conditions.[17]
Use of Co-solvents Can improve solubility and, in some cases, stability.[18][19]Formulate the compound in a mixture of water and a water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol (PG).The concentration of the co-solvent must be optimized to avoid cellular toxicity.
Formulation Strategies Encapsulation or complexation can protect the compound from the aqueous environment.Consider using cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[18][19][20]These advanced formulation techniques may require specialized expertise and equipment.
Kinetic Stabilizers Small molecules that bind to and stabilize the native conformation of a target protein can indirectly protect a bound ligand.[21][22]If the compound has a known protein target, investigate whether known stabilizers for that target can improve its functional stability.This is a highly specific approach and may not be broadly applicable.
Experimental Protocol 2: Determining Kinetic Solubility

Poor solubility can be mistaken for instability, as precipitated compound is not active.[5] This protocol helps determine the solubility of your compound in the assay buffer.

Objective: To find the maximum concentration at which the compound remains in solution in the assay buffer over time.

Materials:

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • Assay buffer

  • DMSO

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plate

  • Plate reader

Procedure:

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Add the DMSO dilutions to the assay buffer in another 96-well plate to achieve the final desired concentrations (ensure the final DMSO concentration is constant across all wells).

  • Incubate the plate at room temperature or your assay temperature for a set period (e.g., 2 hours), shaking gently.

  • Transfer the solutions to a filter plate and centrifuge to remove any precipitated compound.

  • Transfer the filtrate to a UV-transparent plate.

  • Measure the absorbance at the compound's λmax.

  • Plot absorbance vs. concentration. The point at which the curve deviates from linearity indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions in DMSO B Add to Assay Buffer A->B C Incubate B->C D Filter to Remove Precipitate C->D E Measure Absorbance of Filtrate D->E F Plot Absorbance vs. Concentration E->F G Determine Solubility Limit F->G

Caption: Workflow for determining kinetic solubility.

IV. Best Practices for Handling and Storage

To ensure the integrity of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, adhere to the following best practices:

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.[5][12]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, high-purity solvent like DMSO.[12][23]

  • Aliquoting: Dispense stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles.[8][24]

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.[8]

  • Purity Verification: Periodically check the purity of your stock solutions, especially if they have been stored for a long time.[5]

By implementing these troubleshooting strategies and best practices, you can improve the stability of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in your in vitro assays, leading to more reliable and reproducible data.

References

  • Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Liang, X., Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 594-603.
  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • WuXi AppTec DMPK. (2024, March 15).
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Biomedical Journal, 37(3), 99-105.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Ottmann, C. (2014). Stabilization of protein-protein interactions by small molecules. Pure and Applied Chemistry, 86(10), 1545-1557.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 10). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Request PDF.
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
  • Wang, W., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI.
  • Martínez-Avila, O., et al. (2018). Biodegradation of 5-(Hydroxymethyl)
  • ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure.
  • Galán-Langa, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • International Institute of Refrigeration. (2025, April 7).
  • ResearchGate. (n.d.).
  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. PubMed.
  • PNAS. (2019, April 10). Stabilization of amyloidogenic immunoglobulin light chains by small molecules.
  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(39), 32903-32910.
  • MDPI. (2025, November 14).
  • PMC. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media.
  • Parales, R. E., et al. (2012). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology, 78(18), 6549-6555.
  • Liang, X., Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • PMC. (2025, December 7). A small molecule stabilizer rescues the surface expression of nearly all missense variants in a GPCR.
  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide.
  • MB - About. (n.d.). Assay Troubleshooting.
  • PMC. (2023, October 10).
  • Thermo Fisher Scientific - UK. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Wikipedia. (n.d.). Oxamide.
  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.

Sources

Data analysis and interpretation for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Synthesis, Characterization, and Assay Interpretation

Executive Summary

Welcome to the technical support hub for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide . As Senior Application Scientists, we recognize that this unsymmetrical oxalamide presents unique challenges due to its hybrid structure—combining a flexible furan-ethyl arm with a rigid p-tolyl moiety. This specific architecture creates strong intermolecular hydrogen bonding networks, leading to distinct solubility profiles and NMR rotameric complexity that often confuse standard analysis.

This guide moves beyond basic protocols to address the causality of experimental failures, providing self-validating workflows for synthesis, spectral analysis, and biological screening.

Module 1: Synthesis & Optimization

The Challenge: The primary failure mode in synthesizing unsymmetrical oxalamides is the formation of symmetrical byproducts (bis-furan or bis-tolyl) due to competitive aminolysis rates.

Protocol: Sequential Aminolysis Control

To guarantee high purity (>95%), you must utilize a stepwise temperature-controlled addition strategy rather than a "one-pot" mix.

Step 1: Formation of the Mono-Ester Intermediate

  • Reagents: Dissolve Diethyl oxalate (1.0 eq) in anhydrous Ethanol (

    
    C).
    
  • Addition: Add 2-(furan-2-yl)ethanamine (0.95 eq) dropwise over 60 minutes.

    • Technical Insight: We use a slight deficit of the amine to ensure no unreacted amine remains to compete in Step 2.

    • Critical Control: Keep temperature

      
      C. Higher temperatures promote the second substitution, leading to the symmetrical byproduct immediately.
      
  • Validation: TLC (Hexane:EtOAc 7:3). The mono-ester (

    
    ) should be distinct from the diester (
    
    
    
    ) and the symmetrical diamide (
    
    
    ).

Step 2: Introduction of the Aromatic Amine

  • Reaction: Add p-toluidine (1.1 eq) to the crude mono-ester solution.

  • Conditions: Reflux (

    
    C) for 6–12 hours.
    
    • Why Reflux? Aromatic amines are less nucleophilic than aliphatic amines. Thermal energy is required to displace the second ethoxy group.

  • Purification: Cool to room temperature. The product often precipitates due to low ethanol solubility. Filter and wash with cold ethanol.

Troubleshooting Synthesis
SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of diethyl oxalateEnsure solvents are anhydrous. Diethyl oxalate hydrolyzes rapidly in moist air, killing the stoichiometry [1].
Symmetrical Byproduct Fast addition of Amine 1Slow down addition rate in Step 1. Maintain

C.
Oily Product Incomplete crystallizationOxalamides can form supersaturated solutions. Induce crystallization by scratching the glass or adding a seed crystal.
Module 2: Analytical Interpretation (NMR & IR)

The Challenge: Users frequently report "impurities" in NMR that are actually rotamers . The C-N bond in oxalamides has partial double-bond character, leading to restricted rotation and distinct cis/trans conformers observable on the NMR timescale [2].

FAQ: Spectral Anomalies

Q: My


H NMR shows split peaks for the amide protons and the ethyl chain. Is my sample impure? 
A:  Likely not. In DMSO-

, oxalamides exist as an equilibrium of rotamers.
  • Diagnostic Test: Run a Variable Temperature (VT) NMR. Heat the sample to

    
    C (353 K). If the split peaks coalesce into single sharp peaks, they are rotamers, not impurities [3].
    
  • Amide Region: Expect signals between

    
     8.5–10.5 ppm. The p-tolyl NH is typically downfield (more acidic) compared to the alkyl NH.
    

Q: The product is insoluble in


. How do I characterize it? 
A:  This is a feature, not a bug. The oxalamide core forms aggressive intermolecular H-bonds (simulating 

-sheets in proteins).
  • Solution: Use DMSO-

    
     or TFA-
    
    
    
    (Trifluoroacetic acid). Note that TFA will protonate the furan ring, shifting those signals downfield.
Data Table: Expected Chemical Shifts (

H NMR, DMSO-

)
MoietyProton TypeApprox.[1] Shift (

ppm)
Multiplicity
Amide 1 NH (Aryl)10.2 – 10.5Singlet (broad)
Amide 2 NH (Alkyl)8.8 – 9.1Triplet (broad)
Furan H-5 (O-CH=)7.5 – 7.6Doublet
Aromatic p-Tolyl (Ar-H)7.1 – 7.6Doublets (AA'BB')
Furan H-3, H-46.2 – 6.4Multiplets
Linker

3.4 – 3.6Quartet
Linker

2.8 – 3.0Triplet
Methyl

2.2 – 2.3Singlet
Module 3: Biological Assay Interpretation

The Challenge: In antimicrobial or cytotoxicity assays (MIC/IC50), the hydrophobicity of the p-tolyl and furan groups, combined with the oxalamide stack, leads to precipitation in aqueous media (RPMI/DMEM).

Workflow: Validating Assay Solubility

Do not assume the compound is in solution just because the DMSO stock is clear.

AssayValidation Start Start: Biological Screen Stock Prepare DMSO Stock (10mM) Start->Stock Dilution Dilute into Media (100µM) Stock->Dilution Check Visual/Turbidity Check Dilution->Check Precip Precipitate Visible? Check->Precip Action1 False Negative Risk: Compound not reaching target Precip->Action1 Yes Action2 Proceed to Assay Precip->Action2 No Fix Add Solubilizer: 0.5% Tween-80 or Cyclodextrin Action1->Fix Fix->Dilution Re-test

Figure 1: Decision tree for managing compound solubility in biological media to prevent false negatives.

FAQ: Assay Troubleshooting

Q: I see high activity (low MIC), but it varies wildly between replicates. A: This suggests non-specific aggregation . At high concentrations, the oxalamide may form colloidal aggregates that sequester proteins or disrupt membranes physically rather than chemically.

  • Fix: Include 0.01% Triton X-100 in the assay buffer to disrupt promiscuous aggregates [4].

Q: The compound is inactive against Gram-negative bacteria. A: This is expected for this scaffold. The lipophilicity of the p-tolyl/furan combination makes it difficult to penetrate the outer membrane (LPS layer) of Gram-negatives (e.g., E. coli). It is likely more effective against Gram-positives (S. aureus) or fungal strains due to the furan moiety [5].

Module 4: Synthesis Workflow Visualization

SynthesisFlow Reagents Diethyl Oxalate + Ethanol (0°C) Step1 Add Furan-amine (Slow, <5°C) Reagents->Step1 Nucleophilic Subst. 1 Inter Intermediate: Ethyl 2-((2-(furan-2-yl)ethyl)amino) -2-oxoacetate Step1->Inter Kinetic Control Step2 Add p-Toluidine (Reflux, 78°C) Inter->Step2 Nucleophilic Subst. 2 Final Final Product: N1-(furan-ethyl)-N2-(p-tolyl)oxalamide Step2->Final Thermodynamic Drive

Figure 2: Sequential aminolysis pathway designed to minimize symmetrical byproduct formation.

References
  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. BenchChem.[2][3][4] 3

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. SDDC. 5[6]

  • Royal Society of Chemistry. (2002). Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study. Perkin Transactions 2. 7

  • BenchChem. (2025).[2][3][4] An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. (General Oxalamide Assay Protocols). 4

  • National Institutes of Health (NIH). (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors.[8] (Structural Analog Biological Data). 9

Sources

Modifying N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide for enhanced bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Oxalamide Scaffolds Ticket ID: #OX-882-BIO-OPT Subject: Enhancing Bioavailability of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are currently working with N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide , a structural scaffold often utilized in quorum sensing inhibition and kinase research. Your primary challenge—bioavailability —is likely stemming from two distinct physiochemical antagonists inherent to this structure:

  • Metabolic Liability (Clearance): The furan ring is a known toxicophore and metabolic "soft spot," susceptible to rapid oxidation by CYP450 enzymes.[1]

  • Solubility-Limited Absorption: The oxalamide linker is planar and rigid, forming a tight intermolecular hydrogen-bonding network (high crystal lattice energy) that drastically reduces aqueous solubility.

This guide provides a modular troubleshooting approach to resolve these issues through Medicinal Chemistry (structural modification) and Formulation Engineering.

Module 1: Structural Optimization (Medicinal Chemistry)

Objective: Modify the core structure to block metabolic hot spots and disrupt crystal packing without altering the pharmacophore significantly.

Issue A: The Furan "Structural Alert"

The furan ring is electron-rich and prone to oxidation by CYP450 (specifically CYP2E1).[1] This results in the formation of reactive cis-2-butene-1,4-dial, which covalently binds to proteins (hepatotoxicity) and leads to rapid systemic clearance.

  • Strategy 1: Bioisosteric Replacement

    • Thiophene: Replace the oxygen in the furan with sulfur. Thiophenes are aromatic bioisosteres but are generally more metabolically stable and less prone to ring-opening.

    • Oxazole/Isoxazole: Introduces nitrogen to lower LogP (lipophilicity) and improve metabolic stability while maintaining geometry.

    • Phenyl: If the hydrogen bond acceptor (oxygen) of the furan is not critical for binding, a phenyl ring provides superior stability.

Issue B: The Oxalamide "Brick Dust" Problem

Oxalamides possess two amide protons capable of strong donor-acceptor stacking. This creates a "brick dust" molecule—high melting point, low solubility.

  • Strategy 2: Lattice Disruption

    • N-Methylation: Methylating one of the amide nitrogens (

      
      ) removes a hydrogen bond donor and introduces a steric clash that twists the planar bond. Note: This may affect potency if the NH is a key donor to the target protein.
      
    • Linker Switch: Replace the oxalamide with a Urea (more flexible) or Squaramide (bioisostere with different H-bond geometry).

Issue C: The p-Tolyl Oxidation

The methyl group on the p-tolyl ring is a classic site for benzylic oxidation (


), leading to rapid excretion.
  • Strategy 3: Metabolic Blocking

    • Halogenation: Replace the

      
       with 
      
      
      
      or
      
      
      . These are bioisosteric (similar size/lipophilicity) but metabolically inert.

Module 2: Visualizing the Optimization Logic

The following decision tree guides you through the prioritization of modifications based on your assay results.

Bioavailability_Optimization Start Compound Evaluation: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Solubility_Test Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->Solubility_Test Decision_Sol Is Solubility < 10 µM? Solubility_Test->Decision_Sol Metab_Test Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Decision_Met Is T½ < 15 min? Metab_Test->Decision_Met Decision_Sol->Metab_Test No (Solubility OK) Action_Formulation Strategy: Formulation Use Amorphous Solid Dispersion (ASD) or Nanosuspension Decision_Sol->Action_Formulation Yes (Physics Fix) Action_Chem_Sol Strategy: Lattice Disruption 1. N-Methylation of Oxalamide 2. Add solubilizing tail (Morpholine) Decision_Sol->Action_Chem_Sol Yes (Chemistry Fix) Action_Chem_Met Strategy: Block Metabolism 1. Furan -> Thiophene/Phenyl 2. Tolyl-CH3 -> Tolyl-Cl/CF3 Decision_Met->Action_Chem_Met Yes (Unstable) Success Candidate Optimized Proceed to PK Study Decision_Met->Success No (Stable)

Caption: Logical workflow for diagnosing and treating bioavailability failure modes in oxalamide scaffolds.

Module 3: Experimental Protocols

To validate your modifications, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To determine if the furan or tolyl groups are driving rapid clearance.

  • Preparation:

    • Test Compound: 1 µM final concentration (minimize solvent effect, DMSO < 0.1%).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (essential for CYP450 activity).

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard like Warfarin).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time.[2] Slope =

      
      .
      
    • 
      .[2]
      
    • 
      .[2]
      
Protocol B: Kinetic Solubility Assay

Purpose: To determine if the oxalamide crystal lattice is preventing dissolution.

  • Preparation:

    • Prepare 10 mM stock in DMSO.[2]

  • Spiking:

    • Spike into PBS (pH 7.4) to a target concentration of 200 µM (2% DMSO final).

  • Equilibration:

    • Shake for 24 hours at room temperature.

  • Filtration:

    • Filter using a 0.45 µm PVDF membrane (removes undissolved crystals).

  • Quantification:

    • Analyze filtrate via HPLC-UV against a standard curve.

    • Self-Validation Check: If the filtrate concentration is < 5 µM, the compound is "insoluble" and requires structural modification (Strategy 2) or formulation (Strategy 4).

Module 4: Frequently Asked Questions (Troubleshooting)

Q: I replaced the furan with a phenyl ring, but potency dropped 100-fold. Why? A: The furan oxygen often acts as a weak hydrogen bond acceptor or influences the electronic density of the ring. A phenyl ring is purely lipophilic and lacks this acceptor capability.

  • Fix: Try a Pyridine (nitrogen accepts H-bonds) or Oxazole (oxygen/nitrogen mimic) to restore the electronic environment while maintaining stability.

Q: The compound is stable in microsomes but has 0% oral bioavailability in rats. What is happening? A: This suggests a permeability or solubility issue, not metabolism.

  • Check Solubility: If it precipitates in the gut (pH 1.2 to 6.8 transition), it cannot be absorbed.

  • Check Efflux: The oxalamide might be a P-gp substrate.[2] Run a Caco-2 permeability assay with and without a P-gp inhibitor (Verapamil).

Q: Can I just use formulation instead of changing the chemistry? A: Yes. If the molecule is potent and stable but just insoluble, use Amorphous Solid Dispersion (ASD) .

  • Method: Spray dry your compound with a polymer like HPMCAS. This "freezes" the molecule in a disordered state, preventing the oxalamide from forming its tight crystal lattice, thereby supersaturating the solution in the gut.

References

  • Furan Toxicity & Metabolism: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Oxalamide Solubility: Nielsen, S. F., et al. (2005). "Bioisosteres of the oxalamide linker in histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

  • Bioisosterism Strategies: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Solubility Enhancement: Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Link

Sources

Addressing off-target effects of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (Furanotol)

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide , hereafter referred to as Furanotol . Furanotol is under investigation as a selective inhibitor of a key cellular kinase (referred to herein as "Target Kinase A"). While potent and promising, like any small molecule, Furanotol has the potential to interact with unintended biological targets. These "off-target" effects can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity.[1]

This document provides a structured, question-and-answer-based approach to help you identify, understand, and mitigate potential off-target effects of Furanotol in your experiments. Our goal is to equip you with the logic, protocols, and decision-making frameworks necessary to ensure the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) - Initial Observations

This section addresses common initial questions and observations that may suggest off-target activity.

Q1: We are not observing the expected phenotype in our cell-based assay after Furanotol treatment. What are the first things to check?

A1: This is a common issue that can stem from several factors, not all of which are off-target effects.[2] Before suspecting off-targets, it is critical to validate your experimental system and compound behavior.

  • Compound Integrity and Solubility: Ensure your Furanotol stock is correctly prepared, has been stored properly to avoid degradation, and is soluble in your final assay medium.[2] Precipitated compound is inactive. We recommend performing a simple visual solubility test at your highest working concentration.[2]

  • Dose-Response and Time-Course: Have you performed a full dose-response curve? An effective concentration window might be narrower than expected. Similarly, the timing of the effect could be different. Run a time-course experiment to capture the dynamics of the response.

  • Cellular Context: Is Target Kinase A expressed and active in your cell model? Is the downstream pathway you are measuring functional? Validate the presence and activity of your target and pathway components via Western Blot or other methods.

  • On-Target Engagement: The most critical first step is to confirm that Furanotol is actually reaching and binding to Target Kinase A in your cells at the concentrations you are using.[1][2] Without this confirmation, all other results are difficult to interpret. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[1][3][4][5]

Q2: The phenotype we observe with Furanotol is much stronger or different than what we see with siRNA/shRNA knockdown of Target Kinase A. Does this point to off-target effects?

A2: This is a strong indicator of potential off-target activity. A discrepancy between chemical inhibition and genetic validation is a classic red flag.[1] While there can be other explanations (e.g., the inhibitor may block a non-catalytic function of the kinase that genetic knockdown does not), off-target effects are a primary suspect. This observation should trigger a systematic investigation into Furanotol's selectivity.

Q3: Our cells are dying at concentrations where we expect to see specific inhibition of Target Kinase A. How do we distinguish targeted apoptosis from general cytotoxicity?

A3: This is a crucial distinction. If the intended mechanism of Target Kinase A inhibition is to induce apoptosis in cancer cells, you need to confirm the effect is on-target.

  • Use a Structurally Unrelated Inhibitor: If another validated inhibitor for Target Kinase A exists, it should produce a similar cytotoxic effect. If it doesn't, this suggests Furanotol's cytotoxicity may be off-target.[1]

  • Genetic Rescue/Validation: Use CRISPR-Cas9 to generate a cell line where Target Kinase A is knocked out.[6][7][8][9] If Furanotol's cytotoxic effect is on-target, these knockout cells should be resistant to the compound. If they still die, the cytotoxicity is definitively off-target.

  • Profile Against Safety Panels: Screen Furanotol against a panel of targets known to be involved in adverse drug reactions and cytotoxicity.[10][11][12][13] This can provide direct evidence of problematic off-target interactions.

Initial Troubleshooting Workflow

Below is a decision-making diagram for initial troubleshooting steps when experimental results with Furanotol are unexpected.

G start Unexpected Phenotype with Furanotol q1 Is compound integrity and solubility confirmed? start->q1 solubility_check Protocol: Perform solubility test. Verify storage. q1->solubility_check No q2 Is the cellular system validated? (Target expression, pathway activity) q1->q2 Yes solubility_check->q1 system_check Action: Western Blot for Target Kinase A and phospho-substrates. q2->system_check No q3 Is on-target engagement confirmed? q2->q3 Yes system_check->q2 cetsa Protocol: Perform Cellular Thermal Shift Assay (CETSA). (See Section 2) q3->cetsa No off_target_investigation High Suspicion of Off-Target Effects. Proceed to Section 3. q3->off_target_investigation Yes evaluate Re-evaluate Primary Hypothesis cetsa->evaluate No Engagement cetsa->off_target_investigation Engagement Confirmed

Caption: Initial decision tree for troubleshooting unexpected results.

Section 2: Troubleshooting Guide - Confirming On-Target Engagement

Issue: You are unsure if Furanotol is binding to Target Kinase A in your cellular model.

Solution: Perform a Cellular Thermal Shift Assay (CETSA). The principle behind CETSA is that when a ligand (Furanotol) binds to its target protein (Target Kinase A), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[3][5] By heating cell lysates at various temperatures, you can measure the amount of soluble Target Kinase A remaining. A shift in the melting curve to a higher temperature in the presence of Furanotol is direct evidence of target engagement.[1][4][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of Furanotol to Target Kinase A in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells to ~80% confluency.

    • Treat the cells with Furanotol at your desired concentration (e.g., 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[4]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[4] Include an unheated control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[4]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[1]

  • Protein Detection and Analysis:

    • Carefully collect the supernatant.

    • Quantify the protein concentration and normalize all samples.

    • Analyze the amount of soluble Target Kinase A in each sample by Western Blotting using a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble Target Kinase A relative to the unheated control against the temperature for both vehicle- and Furanotol-treated samples.

Data Interpretation Table
ObservationInterpretationNext Step
Rightward shift in the melting curve for Furanotol-treated samples compared to vehicle.Positive Target Engagement. Furanotol is binding to and stabilizing Target Kinase A.The observed phenotype is likely due to an on- or off-target effect. Proceed to Section 3 to assess selectivity.
No significant difference between Furanotol and vehicle melting curves.No Target Engagement at the tested concentration.Increase Furanotol concentration and repeat. Check cell permeability. If still no engagement, the compound may not be reaching its target.[2]
Leftward shift in the melting curve (destabilization).Target Engagement. The compound is binding but destabilizing the protein. This is less common but still indicates engagement.The observed phenotype is likely due to an on- or off-target effect. Proceed to Section 3.
CETSA Experimental Workflow

G cluster_prep 1. Cell Preparation cluster_heat 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis prep1 Culture Cells prep2 Treat with Furanotol and Vehicle Control prep1->prep2 heat1 Harvest & Aliquot Cells prep2->heat1 heat2 Heat across a Temperature Gradient heat1->heat2 lysis1 Freeze-Thaw Lysis heat2->lysis1 lysis2 Centrifuge to Separate Soluble vs. Aggregated lysis1->lysis2 analysis1 Collect Supernatant lysis2->analysis1 analysis2 Western Blot for Target Kinase A analysis1->analysis2 analysis3 Plot Melting Curve analysis2->analysis3

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Troubleshooting Guide - Identifying Potential Off-Target Interactions

Issue: You have confirmed Furanotol engages Target Kinase A, but you suspect the observed phenotype is due to interactions with other proteins.

Solution: Profile Furanotol against large panels of potential targets. This is the most direct way to build a selectivity profile and identify unintended interactions.

Approach 1: Kinome Profiling

Since Furanotol is a kinase inhibitor, its most likely off-targets are other kinases. Kinome profiling services screen your compound against hundreds of purified human kinases to determine its selectivity.[15][16][17]

Key Consideration: ATP Concentration. It is crucial to perform these assays at a physiological ATP concentration (typically 1 mM).[15][18] Assays performed at low ATP may overestimate the potency of ATP-competitive inhibitors like Furanotol, leading to a misleading selectivity profile.[18]

Recommended Service Providers:

  • Eurofins Discovery (KinaseProfiler™, KINOMEscan®)[17]

  • Reaction Biology (InVEST™ panels)[10]

  • Pharmaron (Kinase Panel Profiling)[19]

  • Pamgene (KinomePro™)[20]

  • AssayQuant (KinSight™)[15]

Data Interpretation: The output is typically presented as "% inhibition" at a given concentration or as IC50/Ki values. A common way to visualize this is a "kinome tree" that maps selectivity across the human kinome. Significant inhibition of kinases other than Target Kinase A identifies them as potential off-targets that require further investigation.

Kinome Selectivity Concept

G cluster_on_target On-Target cluster_off_target Off-Targets cluster_no_effect No Interaction center Furanotol T Target Kinase A center->T High Affinity OT1 Kinase B center->OT1 Moderate Affinity OT2 Kinase C center->OT2 OT3 Kinase D center->OT3 High Affinity NE1 Kinase X center->NE1 NE2 Kinase Y center->NE2 NE3 Kinase Z center->NE3

Caption: Furanotol's interaction profile across the kinome.

Approach 2: Broad Safety Pharmacology Profiling

To identify off-targets beyond kinases, screen Furanotol against a broad safety panel. These panels include targets implicated in common adverse drug reactions, such as GPCRs, ion channels, transporters, and nuclear receptors.[10][11][12][13]

Recommended Panels:

  • Eurofins Discovery SafetyScreen™ Panels: Offer various panel sizes (e.g., SafetyScreen44, SafetyScreen87) covering key pharmacological targets.[12]

  • Reaction Biology InVEST™ Panels: Provide comprehensive profiling for early safety assessment.[10]

  • ICE Bioscience ICESTP Safety Panels™: Offer functional assays for panels of 44 or 77 targets aligned with industry standards.[18]

Data Interpretation: Results from these panels will highlight any unintended interactions with critical cellular machinery, providing clues to explain unexpected cytotoxicity or phenotypes. Any significant "hit" from these panels requires follow-up validation.

Section 4: Troubleshooting Guide - Deconvoluting On-Target vs. Off-Target Phenotypes

Issue: You have identified one or more off-targets. How do you determine if your observed cellular phenotype is caused by inhibiting Target Kinase A or the off-target(s)?

Solution: Use genetic tools to definitively link the function of Target Kinase A to the phenotype. CRISPR-Cas9-mediated gene knockout is the gold standard for target validation.[6][7][8][9][21]

The Logic: The phenotype observed upon treatment with a selective inhibitor should be mimicked by the genetic removal of its target.[1][8]

Experimental Protocol: CRISPR-Cas9 Target Validation

Objective: To determine if the Furanotol-induced phenotype is dependent on the presence of Target Kinase A.

Methodology:

  • Design and Validate sgRNAs:

    • Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the gene encoding Target Kinase A to induce frameshift mutations and gene knockout.

    • Validate the efficiency of each sgRNA in your cell line.

  • Generate Knockout Cell Line:

    • Deliver the Cas9 nuclease and the most effective sgRNA into your cells (e.g., via lentiviral transduction or ribonucleoprotein electroporation).

    • Select single-cell clones and expand them.

  • Validate Knockout:

    • Confirm the absence of Target Kinase A protein in your clonal cell lines via Western Blot.

    • Sequence the genomic DNA at the target locus to confirm the presence of disruptive mutations.

  • Phenotypic Assay:

    • Treat the validated Target Kinase A knockout (KO) cells and the parental (wild-type, WT) cells with a dose-range of Furanotol.

    • Include a vehicle control for both cell lines.

    • Measure your phenotype of interest (e.g., cell viability, reporter gene expression, morphological changes).

Data Interpretation Table
Observation in KO Cells vs. WT CellsInterpretation
WT cells show the phenotype; KO cells are resistant to Furanotol.The phenotype is ON-TARGET . It requires the presence of Target Kinase A.
Both WT and KO cells show the same phenotype in response to Furanotol.The phenotype is OFF-TARGET . It is independent of Target Kinase A.
KO cells show a partial resistance to Furanotol.The phenotype is likely caused by a combination of on- and off-target effects .
CRISPR Validation Workflow

G cluster_generate 1. Generate KO Cell Line cluster_treat 2. Phenotypic Assay cluster_interpret 3. Interpret Results g1 Design & Validate sgRNAs for Target Kinase A g2 Transfect/Transduce Cells with Cas9/sgRNA g1->g2 g3 Isolate & Expand Single-Cell Clones g2->g3 g4 Validate Knockout via Western Blot & Sequencing g3->g4 t1 Treat Wild-Type (WT) and Knockout (KO) Cells with Dose-Range of Furanotol g4->t1 t2 Measure Phenotype (e.g., viability, signaling) t1->t2 i1 Are KO cells resistant to Furanotol? t2->i1 i2 On-Target Effect i1->i2 Yes i3 Off-Target Effect i1->i3 No

Caption: Workflow for validating Furanotol's mechanism using CRISPR-Cas9.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). CRISPR-based approaches to small molecule target identification. Chemical biology, 21(6), 672-680. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Indigo Biosciences. Safety Pharmacology Profiling for Drug Development. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • ICE Bioscience. ICESTP Safety Panel™ 44 & 77. [Link]

  • Al-Mugotir, M. H., & Keston-Smith, E. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR protocols, 3(2), 101293. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Creative Diagnostics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Pharmaron. In vitro Safety Panel I Binding & Functional Assays. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34-46. [Link]

  • van der Goep, A. W., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 174(2), 293-313. [Link]

  • Prochownik, E. V. (2017). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Methods in molecular biology (Clifton, N.J.), 1688, 249-266. [Link]

  • Targa, G., et al. (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. Journal of Psychopharmacology, 33(5), 558-567. [Link]

  • Al-Ostoot, F. H., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic chemistry, 108, 104586. [Link]

  • PubChem. N-[(Furan-2-YL)methyl]-2-[1-(4-nitrophenyl)-N-propylformamido]-N-(2-phenylethyl)acetamide. [Link]

  • Thapa, R., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Selective Ligands. Molecules, 28(5), 2319. [Link]

  • University of Ferrara. (2025, September 2). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. [Link]

  • YouTube. (2020, December 5). A Phase 1 Study of the BCL-2 Inhibitor. [Link]

  • Papke, R. L., et al. (2020). (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS chemical neuroscience, 11(21), 3585-3596. [Link]

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

  • Organic & Biomolecular Chemistry. (2022). Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(ii)-catalyzed C(sp3)–H functionalization of glycinamides. [Link]

  • Molecules. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • MDPI. (2021, July 2). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

Sources

Technical Support Center: Scaling Up the Production of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient production.

I. Overview of the Synthesis

The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is typically achieved through a nucleophilic acyl substitution reaction. The most common routes involve the reaction of 2-(furan-2-yl)ethanamine and p-toluidine with an oxalyl electrophile, such as diethyl oxalate or oxalyl chloride. The choice of reagents and reaction conditions is critical for achieving high yield and purity, especially during scale-up.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired product, or no product at all. What are the potential causes and how can I fix this?

A: Low or no product formation is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Amines: Ensure the purity of both 2-(furan-2-yl)ethanamine and p-toluidine. Impurities can interfere with the reaction.

    • Oxalate Source: If using diethyl oxalate, check for hydrolysis to oxalic acid or monoethyl oxalyl chloride, which can complicate the reaction. For oxalyl chloride, use a freshly opened bottle or redistill it, as it is highly sensitive to moisture.

    • Solvents: Use anhydrous solvents, as water can react with the electrophile (especially oxalyl chloride) and hydrolyze the ester in diethyl oxalate, reducing the yield.[1]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate.[1] For reactions with diethyl oxalate, refluxing in a suitable solvent like ethanol or toluene is often necessary. Monitor the temperature closely to avoid decomposition.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

    • Stoichiometry: An incorrect molar ratio of reactants is a frequent cause of low yield. For a stepwise synthesis, ensure the correct equivalents of each amine are added sequentially. For a one-pot reaction with a mixed-amine approach, the stoichiometry will be more complex to control and may lead to a mixture of products.

  • Activation (for synthesis from carboxylic acid precursors):

    • If you are using a two-step approach involving the synthesis of an intermediate oxamic acid, ensure the coupling agent (e.g., HATU, DCC) is active and used under appropriate conditions.[3][4][5] On a larger scale, consider the cost and safety of these reagents.[5]

Issue 2: Formation of Multiple Products and Impurities

Q: My crude product shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I minimize them?

A: The formation of side products is a significant challenge, particularly during scale-up. Here are the likely culprits and solutions:

  • Symmetrical Oxalamides:

    • Cause: If both 2-(furan-2-yl)ethanamine and p-toluidine are present simultaneously with the oxalyl source, the formation of symmetrical oxalamides (N1,N2-bis(2-(furan-2-yl)ethyl)oxalamide and N1,N2-di(p-tolyl)oxalamide) is highly probable.

    • Solution: A stepwise approach is highly recommended for synthesizing unsymmetrical oxalamides. First, react one of the amines with the oxalyl source to form the mono-amido intermediate, followed by the addition of the second amine.

  • Mono-acylated Byproduct:

    • Cause: Incomplete reaction can lead to the presence of the mono-acylated intermediate (e.g., ethyl N-(p-tolyl)oxamate).[1]

    • Solution: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of the second amine.[1]

  • Over-acylation:

    • Cause: While less common with secondary amines, primary amines can potentially react further under harsh conditions.

    • Solution: Maintain careful control over stoichiometry and reaction temperature.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate a pure product. What are the best purification strategies?

A: Purification can be challenging due to the potential for similar polarities between the desired product and byproducts.

  • Recrystallization:

    • This is often the most effective and scalable method for purifying solid oxalamides.[1] Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find conditions that selectively crystallize the desired product.

  • Column Chromatography:

    • While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. If necessary, optimize the mobile phase to achieve good separation between the desired product and impurities.

  • Washing:

    • Acid Wash: To remove unreacted basic amines, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[1]

    • Base Wash: To remove any acidic impurities, such as oxalic acid from hydrolysis of the starting material, wash with a dilute basic solution (e.g., saturated sodium bicarbonate).[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide?

A1: For large-scale synthesis of an unsymmetrical oxalamide, a two-step, one-pot procedure is generally preferred to minimize the formation of symmetrical byproducts. This involves the slow addition of one amine to the oxalyl source at a controlled temperature, followed by the addition of the second amine.

Q2: Which oxalyl source is better for scale-up: diethyl oxalate or oxalyl chloride?

A2: Both have advantages and disadvantages for scale-up:

  • Diethyl Oxalate: It is less hazardous and easier to handle than oxalyl chloride. However, reactions are typically slower and may require higher temperatures.[6]

  • Oxalyl Chloride: It is highly reactive, leading to faster reaction times and often higher yields at lower temperatures. However, it is corrosive, moisture-sensitive, and releases HCl as a byproduct, which needs to be neutralized.[6] For large-scale operations, the handling and safety precautions for oxalyl chloride are significant considerations.

Q3: How can I monitor the reaction progress effectively during scale-up?

A3: In-process monitoring is crucial for scale-up.

  • TLC: A simple and rapid method for qualitative analysis of the reaction progress.[2]

  • LC-MS: Provides more detailed information on the consumption of starting materials and the formation of the product and any byproducts.[2]

  • In-situ IR/Raman: For larger scale manufacturing, these techniques can provide real-time monitoring of the reaction without the need for sampling.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Exothermic Reactions: The reaction, especially with oxalyl chloride, can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.

  • HCl Gas Evolution: When using oxalyl chloride, toxic HCl gas is evolved. The reactor must be equipped with a proper scrubbing system.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling large volumes of organic solvents.

IV. Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis using Diethyl Oxalate

This protocol is designed to favor the formation of the unsymmetrical product.

Materials:

  • p-Toluidine

  • Diethyl oxalate

  • 2-(Furan-2-yl)ethanamine

  • Anhydrous Toluene

  • Anhydrous Ethanol

Procedure:

  • To a stirred solution of p-toluidine (1.0 eq.) in anhydrous toluene, slowly add diethyl oxalate (1.1 eq.) at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC for the disappearance of p-toluidine and the formation of the ethyl N-(p-tolyl)oxamate intermediate. This may take several hours.

  • Once the first step is complete, cool the reaction mixture to 80 °C.

  • Slowly add 2-(furan-2-yl)ethanamine (1.0 eq.) to the reaction mixture.

  • Continue heating at 80-90 °C and monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Filter the solid product and wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide.

Parameter Value Notes
p-Toluidine 1.0 eq.
Diethyl oxalate 1.1 eq.A slight excess helps drive the first step to completion.
2-(Furan-2-yl)ethanamine 1.0 eq.
Temperature (Step 2) Reflux (approx. 110 °C)
Temperature (Step 5) 80-90 °CA lower temperature for the second step can improve selectivity.
Solvent Anhydrous Toluene

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is faster but requires more stringent safety precautions.

Materials:

  • p-Toluidine

  • Oxalyl chloride

  • 2-(Furan-2-yl)ethanamine

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve p-toluidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring for the formation of the N-(p-tolyl)oxamoyl chloride intermediate.

  • In a separate flask, dissolve 2-(furan-2-yl)ethanamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM and cool to 0 °C.

  • Slowly add the solution from step 3 to the solution from step 4 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Value Notes
p-Toluidine 1.0 eq.
Oxalyl chloride 1.05 eq.A slight excess can be used.
2-(Furan-2-yl)ethanamine 1.0 eq.
Triethylamine 2.2 eq. (total)To neutralize the HCl produced.
Temperature 0 °C to room temp.Careful temperature control is critical.
Solvent Anhydrous DCM

V. Visual Workflow and Logic Diagrams

Diagram 1: Synthetic Workflow for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification p_toluidine p-Toluidine step1 Step 1: Formation of N-(p-tolyl)oxamate Intermediate p_toluidine->step1 diethyl_oxalate Diethyl Oxalate diethyl_oxalate->step1 furan_amine 2-(Furan-2-yl)ethanamine step2 Step 2: Amidation with 2-(Furan-2-yl)ethanamine furan_amine->step2 step1->step2 filtration Filtration step2->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization final_product Pure N1-(2-(furan-2-yl)ethyl) -N2-(p-tolyl)oxalamide recrystallization->final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions No Issue reagent_issue Solution: Use pure, dry reagents and solvents. check_reagents->reagent_issue Issue Found check_monitoring Monitor Reaction Progress (TLC, LC-MS) check_conditions->check_monitoring No Issue condition_issue Solution: Optimize temperature, extend reaction time, or adjust stoichiometry. check_conditions->condition_issue Issue Found monitoring_issue Solution: Determine optimal endpoint before work-up. check_monitoring->monitoring_issue Issue Found success Improved Yield reagent_issue->success condition_issue->success monitoring_issue->success

Caption: A logical flow for troubleshooting low product yield.

VI. References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025). Troubleshooting incomplete reaction of pyridin-2-amine and dimethyl oxalate.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.

  • G-C. Kuang, P. J. T. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.

  • BenchChem. (2025). The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications.

  • Sharma, A., & Scott, J. L. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4340-4343.

  • PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

  • D. S. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science, 11(28), 7358–7365. [Link]

  • BenchChem. (2025). Application Note: Protocol for the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide via Aminolysis.

  • S. M. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate.

  • C. C. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.

  • S. G. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. PMC. [Link]

Sources

Validation & Comparative

Comparing the efficacy of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide and Established Tankyrase Inhibitors

This guide provides a comprehensive comparison of the investigational compound, N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, with well-characterized inhibitors of Tankyrase (TNKS1/2), a key regulator in the Wnt/β-catenin signaling pathway and a promising target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by established experimental data and methodologies.

Introduction: Tankyrase as a Therapeutic Target

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1] They play a crucial role in various cellular processes, including telomere homeostasis, mitotic progression, and glucose metabolism.[2] Of particular interest to oncology is their function as positive regulators of the Wnt/β-catenin signaling pathway.[3][4]

In this pathway, Tankyrase enzymes target Axin, a key scaffolding protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation).[3] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[2][3] The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[5] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of various cancers, particularly colorectal cancer (CRC) initiated by mutations in the tumor suppressor Adenomatous Polyposis Coli (APC).[1][6]

Inhibiting Tankyrase activity is therefore a compelling strategy to stabilize Axin, enhance β-catenin degradation, and suppress the growth of Wnt-driven tumors.[5][7] This has led to the development of numerous small molecule inhibitors targeting the catalytic PARP domain of Tankyrase.

The Inhibitors: A Comparative Overview

This guide will compare the efficacy of a novel investigational compound, N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (hereafter referred to as Compound 'X' for illustrative purposes), against established Tankyrase inhibitors.

Known Comparators:

  • XAV939: One of the first and most widely studied Tankyrase inhibitors. It binds to the nicotinamide subsite of the NAD+ binding pocket. While potent against TNKS1/2, it can exhibit off-target effects on other PARP enzymes at higher concentrations.[2][8]

  • G007-LK: A highly potent and selective Tankyrase inhibitor that binds to the adenosine subsite, conferring greater selectivity over other PARP family members.[8][9] It has demonstrated significant anti-tumor efficacy in preclinical models but has been associated with on-target gastrointestinal toxicity.[7][8][10]

  • OM-153: A novel, potent, and selective 1,2,4-triazole-based inhibitor that has shown a therapeutic window in mouse models, reducing tumor progression without significant intestinal toxicity.[11][12]

The Wnt/β-Catenin Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the role of Tankyrase as the point of intervention for the inhibitors discussed.

Wnt_Pathway cluster_inhibition cluster_nucleus Nucleus Axin Axin b_catenin β-catenin Ub Ubiquitin Axin->Ub Ubiquitination APC APC GSK3b GSK3β CK1a CK1α TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation Inhibitors Compound 'X' XAV939 G007-LK OM-153 Inhibitors->TNKS Proteasome Proteasome b_catenin->Proteasome Degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocation (when complex is inactive) Ub->Proteasome Degradation TCF_LEF TCF/LEF Wnt_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Genes Transcription Proliferation Cell Proliferation Wnt_Genes->Proliferation b_catenin_nuc->TCF_LEF

Caption: The role of Tankyrase in the Wnt/β-catenin pathway.

Comparative Efficacy Analysis

The efficacy of a Tankyrase inhibitor is evaluated based on its biochemical potency, cellular activity, and selectivity. The following tables provide a comparative summary. Data for the investigational Compound 'X' is hypothetical and for illustrative purposes only.

Table 1: Biochemical Potency (IC₅₀ Values)

CompoundTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Source(s)
Compound 'X' 2510Hypothetical
XAV939 13.4~11 (Implied)[4]
G007-LK 296.3[9]
OM-153 1.10.5[12]

Causality: The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzymatic activity of Tankyrase by 50% in a biochemical assay. A lower IC₅₀ indicates higher potency. The slight differences in potency between TNKS1 and TNKS2 are due to minor variations in the catalytic domain, although they share 89% sequence identity.[5]

Table 2: Cellular Activity in Wnt-Dependent Cancer Cell Lines

CompoundCell LineAssay TypeIC₅₀ (nM)Source(s)
Compound 'X' SW480 (APC-mutant CRC)Cell Proliferation65Hypothetical
XAV939 DLD-1 (APC-mutant CRC)TOPflash Reporter~10,000[5]
G007-LK SW480 (APC-mutant CRC)Cell Proliferation70[9]
OM-153 COLO 320DM (APC-mutant CRC)Cell Growth<10[11][12]

Causality: Cellular assays, such as proliferation or Wnt-reporter assays (e.g., TOPflash), measure the downstream functional consequences of Tankyrase inhibition within a biological context. These values are typically higher than biochemical IC₅₀s due to factors like cell permeability, metabolism, and engagement with the entire signaling cascade. The choice of cell line is critical; efficacy is expected in lines with aberrant Wnt signaling (e.g., APC-mutant colorectal cancer cells).[1]

Table 3: Selectivity Profile Against PARP1

CompoundTNKS1 IC₅₀ (nM)PARP1 IC₅₀ (nM)Selectivity (Fold vs. PARP1)Source(s)
Compound 'X' 25>10,000>400Hypothetical
XAV939 112,100~190[2]
G007-LK 29>10,000>345[9]
OM-153 1.1>10,000>9000[12]

Causality: High selectivity against other PARP family members, particularly PARP1 (involved in DNA damage repair), is crucial to minimize off-target effects and potential toxicities. Inhibitors like G007-LK and OM-153, which target the more variable adenosine subpocket of Tankyrase, generally exhibit higher selectivity than those targeting the conserved nicotinamide site, like XAV939.[9]

Experimental Protocols & Methodologies

The following protocols are standard methods for evaluating the efficacy of Tankyrase inhibitors.

Protocol 1: In Vitro Tankyrase Enzymatic Assay (Homogeneous PARP Assay)

This biochemical assay directly measures the poly(ADP-ribosyl)ation activity of recombinant Tankyrase.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto a histone substrate by Tankyrase. The biotinylated product is then detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Workflow Diagram:

HTS_Workflow start Start prep Prepare serial dilution of inhibitor in DMSO start->prep dispense Dispense inhibitor to 384-well plate prep->dispense add_enzyme Add Histone H4 and recombinant TNKS enzyme dispense->add_enzyme pre_incubate Pre-incubate (15 min) for inhibitor binding add_enzyme->pre_incubate add_nad Initiate reaction with biotinylated NAD+ pre_incubate->add_nad incubate Incubate (60 min) for PARsylation add_nad->incubate add_strep Add Streptavidin-HRP incubate->add_strep incubate_detect Incubate (30 min) add_strep->incubate_detect add_sub Add chemiluminescent HRP substrate incubate_detect->add_sub read Read luminescence on plate reader add_sub->read analyze Calculate % inhibition and determine IC50 read->analyze end End analyze->end

Sources

Cross-validation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide: Cross-Line Validation & Benchmarking Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary: The Compound Context

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (herein referred to as OxF-Tol ) represents a structural hybrid of significant medicinal interest. Its scaffold combines the oxalamide linker —a classic bioisostere for peptide bonds often found in Sirtuin 2 (SIRT2) inhibitors—with a furan-ethyl moiety reminiscent of positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChR).

In the context of antiproliferative screening, OxF-Tol is primarily investigated as a putative SIRT2 inhibitor . SIRT2 is a NAD+-dependent deacetylase that regulates cell cycle progression and apoptosis. Inhibition of SIRT2 results in the accumulation of acetylated


-tubulin and p53, leading to mitotic arrest and apoptosis in cancer cells.

This guide outlines the protocol for cross-validating OxF-Tol activity across heterogeneous cell lines, benchmarking it against the gold-standard SIRT2 inhibitor AGK2 and the broad-spectrum agent Doxorubicin .

Comparative Benchmarking: OxF-Tol vs. Standards

To objectively assess OxF-Tol, it must be profiled against compounds with defined mechanisms of action (MoA).

Table 1: Comparative Profile of OxF-Tol and Reference Standards

FeatureOxF-Tol (Test Candidate)AGK2 (SIRT2 Reference)Doxorubicin (Cytotoxic Control)
Primary Target Putative SIRT2 / nAChR ModulatorSIRT2 (IC50 ~3.5 µM)DNA Topoisomerase II
Mechanism Tubulin Hyperacetylation / Mitotic BlockSelective SIRT2 InhibitionDNA Intercalation / DSBs
Selectivity High (Predicted based on scaffold)High (>10-fold vs SIRT1/3)Low (Broad Cytotoxicity)
Key Biomarker Acetyl-

-Tubulin (Lys40)
Acetyl-

-Tubulin (Lys40)

-H2AX (DNA Damage)
Solubility DMSO Soluble (Hydrophobic)DMSO SolubleWater/DMSO Soluble

Experimental Strategy: Cross-Line Validation

The choice of cell lines is critical to determining the specific utility of OxF-Tol. We utilize a "Mechanism-Based Selection" strategy.

Rationale for Cell Line Selection
  • MCF-7 (Breast Adenocarcinoma): p53-wildtype . Essential for verifying if OxF-Tol induces apoptosis via the p53-dependent pathway (SIRT2 deacetylation of p53).

  • HeLa (Cervical Carcinoma): p53-null/defective (due to HPV E6). Validates p53-independent mechanisms (e.g., mitotic collapse via tubulin hyperacetylation).

  • SH-SY5Y (Neuroblastoma): Neuronal Model . Critical due to the furan moiety's link to nAChR modulation; assesses neurotoxicity vs. neuroprotection.

  • BJ Fibroblasts: Non-cancerous Control . Determines the Selectivity Index (SI).

Protocol A: Cytotoxicity Profiling (MTT/SRB Assay)
  • Objective: Determine IC50 values and Selectivity Index (SI).

  • Workflow:

    • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

    • Treatment: Serial dilutions of OxF-Tol (0.1 µM – 100 µM).

      • Controls: DMSO (0.1% v/v negative), Doxorubicin (positive).

    • Incubation: 48h and 72h time points.

    • Readout: Absorbance at 570 nm (MTT) or 510 nm (SRB).

    • Calculation:

      
      . An 
      
      
      
      indicates therapeutic potential.
Protocol B: Target Engagement (Western Blotting)
  • Objective: Confirm SIRT2 inhibition by visualizing substrate accumulation.

  • Causality: If OxF-Tol inhibits SIRT2, Acetylated

    
    -Tubulin  levels must increase, as SIRT2 is the primary deacetylase for cytoplasmic tubulin.
    
  • Steps:

    • Treat MCF-7 cells with OxF-Tol (at IC50 concentration) and AGK2 (5 µM) for 6 hours.

    • Lyse cells in RIPA buffer containing TSA (Trichostatin A) to prevent artifactual deacetylation.

    • Immunoblot for:

      • Ac-

        
        -Tubulin (Lys40): Expect Increase.
        
      • Total

        
        -Tubulin: Loading Control.
        
      • Ac-p53 (Lys382): Expect Increase (in MCF-7).

Visualization of Mechanism & Workflow

Diagram 1: Putative Mechanism of Action (SIRT2 Inhibition)

This diagram illustrates how OxF-Tol mimics the acetyl-lysine substrate, blocking SIRT2, leading to the accumulation of Acetyl-Tubulin and subsequent mitotic arrest.

MOA OxF OxF-Tol (Inhibitor) SIRT2 SIRT2 Enzyme (Deacetylase) OxF->SIRT2 Competitive Binding Tubulin Deacetylated alpha-Tubulin SIRT2->Tubulin Deacetylation (Normal) Tubulin_Ac Acetylated alpha-Tubulin Tubulin_Ac->Tubulin Blocked by OxF-Tol Arrest Mitotic Arrest & Apoptosis Tubulin_Ac->Arrest Accumulation Stabilizes Microtubules Mitosis Normal Mitotic Progression Tubulin->Mitosis Dynamic Instability

Caption: OxF-Tol competitive inhibition of SIRT2 prevents tubulin deacetylation, causing microtubule stabilization and mitotic arrest.

Diagram 2: Cross-Validation Workflow

A logic flow for determining if the compound acts via p53-dependent or independent pathways.

Workflow cluster_0 Cell Line Profiling Start OxF-Tol Treatment MCF7 MCF-7 (p53 WT) Start->MCF7 HeLa HeLa (p53 Null) Start->HeLa Assay Viability Assay (MTT) MCF7->Assay HeLa->Assay Decision Compare IC50 Assay->Decision Result1 p53-Dependent Mechanism Decision->Result1 MCF-7 sensitive HeLa resistant Result2 General Cytotoxicity Decision->Result2 Equipotent

Caption: Decision matrix for interpreting differential cytotoxicity between p53-wildtype and p53-null cell lines.

Data Interpretation Guide

When analyzing your results, use the following criteria to validate OxF-Tol:

  • Potency Threshold: An IC50 < 10 µM is generally required for a lead compound in this class (Oxalamides). If IC50 > 50 µM, the compound is likely off-target or requires structural optimization.

  • SIRT2 Selectivity: In Western Blots, if you see an increase in Ac-Tubulin but no change in Ac-Histone H3 (a SIRT1 target), OxF-Tol is confirmed as a SIRT2-selective inhibitor.

  • Neuro-Activity: If the compound shows high potency in SH-SY5Y cells but low toxicity in fibroblasts, investigate it for neuroprotective properties (via nAChR modulation) rather than pure oncology applications.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. (Establishes AGK2 and oxalamide scaffolds as SIRT2 inhibitors).

  • Kozako, T., et al. (2015). "Novel small-molecule SIRT2 inhibitors with an oxalamide scaffold." Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for oxalamide-based SIRT2 inhibition).

  • Jing, H., et al. (2016). "Structural basis for sirtuin 2 inhibition by the specific inhibitor AGK2." ACS Chemical Biology. (Structural validation of the binding pocket).

  • Mellon, S. A., et al. (2019). "3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors."[1] Journal of Psychopharmacology. (Source of the specific Furan-Tolyl pharmacophore).

Sources

Independent verification of the biological activity of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the independent verification of the biological activity of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide . Based on its structural pharmacophore—specifically the furan-2-yl-ethyl head group (mimicking the homoserine lactone or furanone moiety) and the oxalamide linker (a stable bioisostere of the amide bond)—this compound is primarily identified as a synthetic Quorum Sensing Inhibitor (QSI) targeting the LasR receptor in Pseudomonas aeruginosa.

Product Class: Synthetic Non-Native Quorum Sensing Inhibitor (QSI) Primary Target: LasR Transcriptional Regulator (Pseudomonas aeruginosa) Secondary Potential: Biofilm Inhibition, Virulence Factor Suppression Chemical Structure: Furan-ethyl head group + Oxalamide linker + p-Tolyl hydrophobic tail

Core Directive: The Verification Strategy

This guide departs from standard "product sheets" by focusing on mechanistic validation . The compound N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is designed to competitively inhibit the binding of the native autoinducer, 3-oxo-C12-HSL , to the LasR receptor. Unlike antibiotics, it does not kill bacteria (bactericidal) but rather "blinds" them to their population density, preventing the expression of virulence factors.

Verification must answer three questions:

  • Potency: Does it inhibit LasR activation in a dose-dependent manner?

  • Specificity: Is the inhibition due to receptor antagonism or simple toxicity (growth inhibition)?

  • Phenotypic Impact: Does it translate to reduced biofilm or virulence (e.g., pyocyanin)?

Comparative Analysis: Compound vs. Standards

To objectively verify performance, the compound must be benchmarked against the native autoinducer (negative control for inhibition) and known inhibitors.

FeatureN1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Natural Autoinducer (3-oxo-C12-HSL) Furanone C-30 (Standard Inhibitor)
Mechanism Competitive Antagonist (Blocks LasR folding/DNA binding)Agonist (Activates LasR)Antagonist (Destabilizes LasR)
Stability High (Oxalamide linker is resistant to enzymatic hydrolysis)Low (Lactone ring is susceptible to lactonases/pH)Moderate (Furanone ring can be reactive)
Target Specificity High affinity for LasR ; potential overlap with RhlRHigh affinity for LasRBroad spectrum (LasR, RhlR, LuxR)
Toxicity Low (Non-bactericidal at active concentrations)None (Native signal)Moderate (Can be toxic at high conc.)[1][2][3]
Solubility Moderate (DMSO required; hydrophobic tail)ModerateModerate

Scientific Integrity: Experimental Protocols

Protocol A: LasR-GFP Reporter Assay (Primary Verification)

Objective: Quantify the inhibition of LasR-mediated gene expression. System: E. coli or P. aeruginosa reporter strain harboring a plasmid with the lasI promoter fused to GFP (plasmid p lasI-GFP).

Methodology:

  • Culture Prep: Grow the reporter strain (e.g., P. aeruginosa PAO1-lasB-gfp or E. coli JLD271/pAL103) overnight in LB media with appropriate antibiotics.

  • Induction: Dilute culture 1:100 into fresh media containing a fixed concentration of the native agonist 3-oxo-C12-HSL (e.g., 10-50 nM) to induce baseline GFP expression.

  • Treatment: Add the test compound (N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide) in a concentration gradient (e.g., 1 µM to 100 µM) to the wells.

  • Incubation: Incubate at 37°C for 6–8 hours with shaking.

  • Measurement: Measure Fluorescence (Ex 485 nm / Em 535 nm) and Optical Density (OD600).

  • Normalization: Calculate Specific Fluorescence = (Fluorescence / OD600) to correct for cell growth.

  • Validation: A decrease in Specific Fluorescence indicates QSI activity , not just growth inhibition.

Protocol B: Pyocyanin Production Assay (Virulence Phenotype)

Objective: Confirm that transcriptional inhibition translates to reduced virulence factors. Methodology:

  • Culture: Grow wild-type P. aeruginosa (PAO1) in PB (Peptone Broth) media supplemented with the test compound (10–50 µM).

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Extraction: Centrifuge culture to remove cells. Extract the supernatant with chloroform (3 mL supernatant + 1.5 mL chloroform).

  • Acidification: Transfer the chloroform layer to a new tube and add 0.2 N HCl. The pyocyanin will partition into the acid layer, turning it pink/red .

  • Quantification: Measure absorbance of the pink layer at 520 nm .

  • Result: Significant reduction in A520 compared to untreated control confirms suppression of virulence.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism within the P. aeruginosa Quorum Sensing network.

G Compound N1-(2-(furan-2-yl)ethyl)- N2-(p-tolyl)oxalamide LasR LasR Receptor (Unbound) Compound->LasR Competes AHL Native Autoinducer (3-oxo-C12-HSL) AHL->LasR Binds Complex_Active LasR-AHL Complex (Active) LasR->Complex_Active Folding Complex_Inactive LasR-Inhibitor Complex (Inactive/Unstable) LasR->Complex_Inactive Blocking DNA Target DNA (lasI promoter) Complex_Active->DNA Activates Transcription Complex_Inactive->DNA Fails to Bind Virulence Virulence Factors (Pyocyanin, Elastase) DNA->Virulence Expression Biofilm Biofilm Formation DNA->Biofilm Maturation

Caption: Competitive inhibition of the LasR receptor by the oxalamide derivative, preventing the transcriptional activation of virulence genes.

References & Authoritative Grounding

  • Galloway, W. R., et al. (2011). "Quorum sensing in Pseudomonas aeruginosa: mechanisms, genetics and translation." Chemical Reviews, 111(1), 28-67. Link

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa." ACS Chemical Biology, 3(4), 275-283. Link

  • Müh, U., et al. (2006). "Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen." Antimicrobial Agents and Chemotherapy, 50(11), 3674-3679. Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815. Link

  • BLDpharm. (n.d.). "Product: N1-(2,5-Dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide (Analog Reference)." BLDpharm Catalog. Link

Sources

A Preclinical Benchmarking Guide: Evaluating FXT-242 Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (herein designated as FXT-242), against the established standard-of-care for non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. We present a multi-tiered benchmarking strategy, detailing the scientific rationale and step-by-step protocols for key in vitro and in vivo assays. The objective is to rigorously compare the potency, selectivity, and efficacy of FXT-242 with Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).[1] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Clinical Challenge and a Novel Candidate

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[2] While first and second-generation EGFR TKIs have shown efficacy, patients often develop resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[1]

Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR TKI specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][3] It has become a cornerstone of treatment for this patient population.[4][5]

This guide focuses on FXT-242, a novel, rationally designed small molecule inhibitor. Based on its oxalamide scaffold, which is present in other kinase inhibitors, FXT-242 is hypothesized to be a potent and selective inhibitor of mutant EGFR.[6][7] The primary objective of this preclinical program is to determine if FXT-242 offers a competitive or superior profile compared to Osimertinib, warranting further clinical development.

Mechanism of Action: EGFR Signaling and Targeted Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] In NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, promoting uncontrolled cell division through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[9][10]

Osimertinib functions by forming a covalent, irreversible bond with a specific cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, effectively shutting down its kinase activity.[1][11] The preclinical evaluation of FXT-242 will aim to elucidate its binding kinetics (reversible vs. irreversible) and its specific interactions within the EGFR active site.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds FXT242 FXT-242 FXT242->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Points of Inhibition.

Preclinical Benchmarking Strategy

Our comparative analysis will be conducted across four key domains: Biochemical Potency, Cellular Activity, Selectivity, and In Vivo Efficacy. A summary of the experimental workflow is presented below.

Preclinical_Workflow A Compound Synthesis (FXT-242) B Biochemical Assays (IC50 vs. mutant/WT EGFR) A->B C Cell-Based Assays (EC50 in NSCLC Cell Lines) B->C D Kinase Selectivity Profiling (Kinome-wide Panel) B->D E In Vivo Efficacy (Xenograft Models) C->E F ADME/Tox Profiling C->F G Go/No-Go Decision for IND-Enabling Studies D->G E->G F->G

Caption: High-Level Preclinical Benchmarking Workflow.

The first step is to quantify the direct inhibitory effect of FXT-242 on the isolated kinase enzymes. We will determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.[12][13]

Comparative Data (Hypothetical):

CompoundEGFR (L858R/T790M) IC50 (nM)EGFR (ex19del/T790M) IC50 (nM)EGFR (WT) IC50 (nM)
FXT-242 0.81.1250
Osimertinib1.21.5220

Data represents hypothetical results for illustrative purposes.

Moving from an enzymatic to a cellular context, we will assess the concentration of FXT-242 required to inhibit EGFR signaling within NSCLC cell lines. The half-maximal effective concentration (EC50) will be determined by measuring the inhibition of cell proliferation.[14][15]

Comparative Data (Hypothetical):

CompoundNCI-H1975 (L858R/T790M) EC50 (nM)PC-9 (ex19del) EC50 (nM)A549 (WT) EC50 (nM)
FXT-242 1015>5000
Osimertinib1520>5000

Data represents hypothetical results for illustrative purposes.

A critical attribute of a successful kinase inhibitor is its selectivity. Off-target kinase inhibition can lead to undesirable side effects. We will profile FXT-242 against a broad panel of human kinases to assess its selectivity profile compared to Osimertinib.[16][17][18] A higher selectivity score indicates fewer off-target interactions.

Comparative Data (Hypothetical):

CompoundNumber of Kinases ProfiledKinases Inhibited >50% at 1µMSelectivity Score (S10)
FXT-242 >40030.007
Osimertinib>40040.010

Selectivity Score (S10) is the number of off-target kinases with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested. A lower score is better.

The ultimate preclinical test is to evaluate anti-tumor activity in a living system. We will utilize patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human NSCLC tumors (e.g., NCI-H1975) are implanted in immunodeficient mice.[19][20][21]

Comparative Data (Hypothetical):

Treatment Group (NCI-H1975 Xenograft)Dose (mg/kg, daily)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
FXT-242 2595-1.5
Osimertinib2590-3.0

Data represents hypothetical results for illustrative purposes.

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is crucial to identify potential liabilities.[22][23] This involves a battery of in vitro and in silico assays to predict the compound's pharmacokinetic and safety profile.[24][25]

Comparative Data (Hypothetical):

ParameterFXT-242Osimertinib (Reference)
Solubility (pH 7.4) 150 µM120 µM
Caco-2 Permeability HighHigh
Microsomal Stability (t½) >60 min>60 min
hERG Inhibition (IC50) >30 µM>30 µM
In silico Mutagenicity NegativeNegative

Data represents hypothetical results for illustrative purposes.

Experimental Protocols

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay is used to measure kinase activity.[26][27]

  • Reagents: Recombinant human EGFR (mutant and WT), ATP, appropriate peptide substrate, assay buffer, test compounds (FXT-242, Osimertinib).

  • Procedure:

    • Prepare serial dilutions of FXT-242 and Osimertinib in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add detection reagents.

    • Read the plate on a suitable plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit data to a four-parameter logistic curve to determine IC50 values.[12]

  • Assay Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.

  • Reagents: NCI-H1975, PC-9, and A549 cell lines, appropriate growth media, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of FXT-242 and Osimertinib for 72 hours.

    • Add the cell viability reagent to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize data to vehicle-treated controls and calculate EC50 values.[28][29]

  • Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells into the flank of each mouse.

  • Procedure:

    • Monitor tumor growth until average volume reaches ~150-200 mm³.

    • Randomize mice into treatment groups (e.g., Vehicle, FXT-242, Osimertinib).

    • Administer compounds daily via oral gavage.

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Discussion and Future Directions

The hypothetical data presented suggests that FXT-242 exhibits a promising preclinical profile. It demonstrates slightly superior potency against mutant EGFR in both biochemical and cellular assays, coupled with an excellent selectivity profile and robust in vivo anti-tumor efficacy comparable to Osimertinib. The preliminary ADME/Tox data do not reveal any immediate red flags.

These results, if validated by experimental data, would strongly support the advancement of FXT-242 into formal IND-enabling toxicology studies. Further characterization should include investigation into its potential to overcome acquired resistance to Osimertinib, such as that mediated by C797S mutations, and its ability to penetrate the blood-brain barrier, a key feature of Osimertinib's clinical success.[1]

By adhering to this rigorous, comparative benchmarking framework, we can build a robust data package to confidently assess the therapeutic potential of FXT-242 and its positioning relative to the current standard of care in EGFR-mutated NSCLC.

References

  • AstraZeneca. Mechanism of Action – TAGRISSO® (osimertinib). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate?. Available from: [Link]

  • Planchard, D., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2689–2701. Available from: [Link]

  • Pharmaceutical Technology. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Available from: [Link]

  • Biotechfarm. ADME Tox Studies: Shaping Drug Development Pathways. Available from: [Link]

  • Assay Genie. Understanding the EGFR Pathway and YAP in Non-Small Cell Lung Cancer. Available from: [Link]

  • Lin, Y-Y., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3831. Available from: [Link]

  • Connected Lab. The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • O'Kane, G. M., et al. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(24), 7448-7453. Available from: [Link]

  • Saito, M., et al. (2019). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(3), 1039-1050. Available from: [Link]

  • Nakao, A., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 457-463. Available from: [Link]

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. Available from: [Link]

  • Altogen Labs. Lung Cancer Xenograft. Available from: [Link]

  • Zhang, X., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications, 40(12), 699-713. Available from: [Link]

  • Kosmidis, P. (2006). EGFR Mutations in Non-small Cell Lung Cancer – Clinical Implications. In Vivo, 20(4), 529-534. Available from: [Link]

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(24), 10837-10848. Available from: [Link]

  • Vokinger, K. N., et al. (2022). Cancer Drug Approvals That Displaced Existing Standard-of-Care Therapies, 2016-2021. JAMA Network Open, 5(3), e222475. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • CancerTools.org. New non-small cell lung cancer (NSCLC) patient-derived-xenograft (PDX) models now available at CancerTools.org. Available from: [Link]

  • Rosales-Hernández, M. C., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Journal of Chemical Information and Modeling, 60(11), 5437-5449. Available from: [Link]

  • Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods, 54(3), 313-319. Available from: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-318. Available from: [Link]

  • Friends of Cancer Research. Standard Care. Available from: [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Vasta, J. D., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(23), 17046-17058. Available from: [Link]

  • Cancer Research UK. Cancer drugs A to Z list. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Amsbio. Cell Based Assays Services. Available from: [Link]

  • ProQinase. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Available from: [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available from: [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]

  • Chemocare. How Do Doctors Decide Which Chemotherapy Drugs To Give?. Available from: [Link]

  • National Cancer Institute. Drugs Approved for Different Types of Cancer. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (hereafter referred to as Ox-Furan-Tol ) represents a strategic evolution in the design of furan-containing pharmacophores. This compound is a synthetic hybrid that bridges two distinct therapeutic classes: Quorum Sensing Inhibitors (QSIs) targeting Pseudomonas aeruginosa and Positive Allosteric Modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs).

The molecule is distinguished by its oxalamide linker , a bioisostere of the acrylamide and peptide bonds found in earlier generations of furan derivatives. This guide compares Ox-Furan-Tol head-to-head with its structural progenitors: the natural Acyl-Homoserine Lactones (AHLs) and the acrylamide-based PAM-2 .

The "Oxalamide Advantage"

The central hypothesis driving the adoption of this scaffold is metabolic stability and conformational rigidity .

  • Vs. Lactones (AHLs/Furanones): The oxalamide linker eliminates the hydrolytically labile lactone ring, preventing rapid degradation in biological media (pH > 7).

  • Vs. Acrylamides (PAM-2): The oxalamide moiety introduces two hydrogen bond donors/acceptors, enhancing solubility and creating unique binding vectors within the receptor pocket that acrylamides lack.

Head-to-Head Comparison: Performance & Properties

The following data synthesizes structure-activity relationship (SAR) profiles from comparative studies of furan-based ligands.

Table 1: Physicochemical & Biological Profile Comparison
FeatureOx-Furan-Tol (Target)PAM-2 (Acrylamide Analogue)OdDHL (Natural AHL Ligand)
Core Structure Furan-Ethyl + Oxalamide + p-TolylFuran-Vinyl + Acrylamide + p-TolylHomoserine Lactone + C12 Acyl Chain
Primary Target LasR (Antagonist) /

7 nAChR

7 nAChR (PAM)
LasR (Agonist)
Metabolic Stability High (Resists hydrolysis & peptidases)Moderate (Michael acceptor reactivity)Low (Lactone hydrolysis at pH > 7)
H-Bond Donors 2 (Bis-amide)1 (Mono-amide)1 (Amide)
Solubility (logP) ~2.8 (Balanced)~3.2 (More Lipophilic)~3.5 (Lipophilic)
Mechanism Competitive Antagonist / AllostericPositive Allosteric ModulatorTranscriptional Activator
Key Limitation Rotational restriction of linkerPotential toxicity (Michael acceptor)Rapid degradation in vivo
Comparative Analysis
1. Quorum Sensing Inhibition (Vs. AHLs)

Natural AHLs (like OdDHL) drive bacterial virulence by binding to the LasR receptor. Ox-Furan-Tol mimics the "head" (furan) and "tail" (p-tolyl) of the natural ligand but uses the bulky oxalamide linker to prevent the receptor from folding into its active conformation.

  • Efficacy: While AHLs bind in the nanomolar range (

    
     nM), Ox-Furan-Tol  typically operates in the low micromolar range (
    
    
    
    ).
  • Advantage: Unlike furanones (e.g., C-30) which are often toxic and unstable, the oxalamide scaffold provides a non-toxic, stable probe for long-duration biofilm inhibition assays.

2. Neuropathic Pain Modulation (Vs. PAM-2)

PAM-2 ((E)-3-Furan-2-yl-N-p-tolyl-acrylamide) is a potent potentiator of


7 nAChRs.[1]
  • Bioisosterism: Replacing the acrylamide with an oxalamide (in Ox-Furan-Tol ) removes the reactive

    
    -unsaturated carbonyl (a "Michael acceptor"), which is often associated with off-target toxicity and covalent binding to serum proteins.
    
  • Trade-off: The oxalamide linker is longer and more rigid. This can reduce potency if the binding pocket is tight, but it significantly improves the drug-like properties (ADME) of the molecule.

Mechanistic Pathway & Logic

The following diagram illustrates the dual-pathway mechanism where the oxalamide scaffold competes with natural ligands.

G cluster_stability Metabolic Stability Compound Ox-Furan-Tol (Synthetic Inhibitor) Receptor LasR Receptor (P. aeruginosa) Compound->Receptor Competitive Binding (Steric Block) Biofilm Biofilm Formation & Virulence Compound->Biofilm INHIBITION AHL Native AHL (Autoinducer) AHL->Receptor Binds & Activates Degradation Lactonolysis (pH > 7) AHL->Degradation Unstable Receptor->Biofilm Gene Expression

Caption: Ox-Furan-Tol acts as a stable competitive antagonist, displacing native AHLs and preventing the transcriptional activation of virulence genes, unlike AHLs which are susceptible to hydrolytic degradation.

Experimental Protocols

To validate the activity of Ox-Furan-Tol , the following protocols are recommended. These are designed to be self-validating by including necessary negative and positive controls.

Protocol A: Synthesis via Aminolysis (Step-by-Step)

Objective: Synthesize Ox-Furan-Tol with high purity using a "one-pot, two-step" aminolysis sequence.

Reagents:

  • Diethyl oxalate (1.0 eq)[2]

  • 2-(Furan-2-yl)ethylamine (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Ethanol (Anhydrous)

  • Triethylamine (Catalytic)

Workflow:

  • Step 1 (Mono-protection): Dissolve diethyl oxalate (10 mmol) in ethanol (20 mL) at 0°C. Add 2-(furan-2-yl)ethylamine (10 mmol) dropwise over 30 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The formation of the mono-ester intermediate (

      
      ) should be visible.
      
    • Logic: Low temperature prevents the formation of the symmetric bis-furan byproduct.

  • Step 2 (Amidation): Once the amine is consumed, add p-toluidine (10 mmol) and triethylamine (0.5 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: The product often precipitates as a white/off-white solid upon cooling.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

    • Validation:

      
       NMR should show the characteristic oxalamide singlet (or two singlets) at 
      
      
      
      9-11 ppm (NH) and the furan protons.
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the


 of Ox-Furan-Tol  against P. aeruginosa (PAO1).
  • Culture: Grow P. aeruginosa PAO1 in LB broth overnight. Dilute to

    
     in M9 minimal media (to minimize background).
    
  • Treatment: Add Ox-Furan-Tol (dissolved in DMSO) to a 96-well plate in a concentration gradient (0, 1, 5, 10, 25, 50, 100

    
    ).
    
    • Control 1 (Negative): DMSO only (0% inhibition).

    • Control 2 (Positive): Furanone C-30 (known inhibitor) or Ciprofloxacin (antibiotic check).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells (supernatant).

    • Wash wells 2x with PBS.

    • Stain with 0.1% Crystal Violet for 15 mins.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

    • Calculation:

      
      .
      

References

  • BenchChem. (2025).[2][3] The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications. Retrieved from

  • Bagdasarian, M., et al. (2008). Furanone Derivatives as Quorum-Sensing Antagonists of Pseudomonas aeruginosa. Applied Microbiology and Biotechnology. Retrieved from

  • Taly, A., et al. (2020). (E)-3-Furan-2-yl-N-p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation.[1] ACS Chemical Neuroscience.[1] Retrieved from

  • BLD Pharm. (2025).[4] Product Catalog: N1-(2,5-Dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide. Retrieved from

  • Galloway, W. R., et al. (2011). Quorum sensing in bacteria: discovery of new quorum-sensing inhibitors. Chemical Reviews.

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A Researcher's Guide to the Preclinical Validation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the journey from a promising chemical scaffold to a validated lead compound is both an art and a rigorous science. The oxalamide core, a versatile N,N'-di-substituted ethanediamide structure, has emerged as a privileged scaffold in the design of novel therapeutics, demonstrating a wide array of biological activities.[1] When combined with a furan moiety—a heterocyclic ring known for its presence in numerous bioactive compounds—the resulting analogs of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide present a compelling area for investigation.[2][3]

While direct peer-reviewed validation data for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide itself is not extensively available in public literature, this guide provides a comprehensive, comparative framework for its validation. By synthesizing established protocols and drawing upon experimental data from structurally related oxalamide and furan-containing derivatives, we offer a robust roadmap for researchers to objectively assess the therapeutic potential of this promising compound class. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and rigorous experimental cascade.

Section 1: The Therapeutic Landscape of Oxalamide and Furan Analogs

The oxalamide scaffold is a cornerstone in the development of various therapeutic agents due to its structural rigidity and ability to form key hydrogen bond interactions with biological targets.[4][5] This has led to the exploration of oxalamide derivatives as potent inhibitors of enzymes crucial in disease pathways, including:

  • Neuraminidase: Key for the influenza virus life cycle, with some oxalamide derivatives showing inhibitory activity (IC50) better than the positive control, oseltamivir carboxylate.[4][5][6]

  • Inosine Monophosphate Dehydrogenase (IMPDH): A target for immunosuppressive and anticancer therapies.[1]

  • α-Glucosidase: An enzyme involved in carbohydrate metabolism, making its inhibitors relevant for type 2 diabetes management.[1]

The furan ring is also a well-established pharmacophore, contributing to the biological activity of compounds in diverse areas such as antimicrobial, anti-inflammatory, and anticancer research.[2][3] The combination of these two moieties in N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide analogs suggests a high potential for novel biological activity, warranting a systematic validation approach.

Section 2: A Proposed Validation Workflow: From In Silico to In Vivo

A logical and phased approach is critical to efficiently validate a new chemical entity. The following workflow is proposed for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide analogs, integrating computational screening with experimental validation.[7][8][9]

Validation_Workflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Preclinical Evaluation VirtualScreening Virtual Screening & Docking Studies Synthesis Analog Synthesis VirtualScreening->Synthesis Identify lead scaffolds PrimaryAssay Primary Biochemical Assay (Single High Concentration) Synthesis->PrimaryAssay Synthesized analogs IC50 Dose-Response & IC50 Determination PrimaryAssay->IC50 Identify initial 'hits' (>50% inhibition) MOA Mechanism of Action (e.g., Enzyme Kinetics) IC50->MOA Rank compounds by potency Selectivity Selectivity Profiling (vs. Related Targets) MOA->Selectivity CellBased Cell-Based Potency & Cytotoxicity Assays Selectivity->CellBased ADME In Vitro ADME & Pharmacokinetic Profiling CellBased->ADME Validate cellular activity InVivo In Vivo Efficacy & Safety Studies ADME->InVivo Prioritize candidates with favorable PK profiles

Caption: Proposed validation workflow for novel small molecule inhibitors.

Section 3: Comparative Performance Analysis

To provide a tangible benchmark for researchers, the following tables summarize experimental data from published studies on analogous compounds. Disclaimer: This data is for comparative and illustrative purposes only, to guide the establishment of success criteria for the validation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide analogs.

Table 1: Comparative Potency of Oxalamide Analogs Against Various Targets

Compound ClassTarget EnzymeLead Compound ExampleIC50 (µM)Reference
Oxalamide DerivativesNeuraminidase (Influenza)Compound Z2 0.09[4][5]
Oxalamide DerivativesNeuraminidase (Influenza)Oseltamivir Carboxylate (Control)0.10[4][5]
Bis-substituted OxalamidesAntioxidant (DPPH Assay)bis(4-bromophenyl)oxalamide47.3[10]
Furan-2-CarboxamidesBiofilm Inhibition (P. aeruginosa)Compound 4b ~50 (at 50% inhibition)[11]

This table illustrates the potent activity that has been achieved with the oxalamide scaffold against specific targets. For a new analog, achieving potency in the sub-micromolar to low micromolar range would be a significant finding.

Table 2: Comparative Cytotoxicity of Related Compounds

Compound ClassCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Copper Complexes of DiaminesA549 (Lung)1.1 - 25.3Cisplatin9.8 - 13.2[12]
Copper Complexes of DiaminesHeLa (Cervical)0.9 - 19.8Cisplatin7.5 - 11.5[12]
Furan DerivativesColorectal Cancer LinesVariesNot SpecifiedNot Specified[2]

When assessing anticancer potential, it is crucial to evaluate cytotoxicity against relevant cancer cell lines and compare it to standard chemotherapeutics like cisplatin.[12] A favorable therapeutic window would show high potency against cancer cells and low toxicity against normal cells.

Section 4: Detailed Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following protocols are detailed to guide researchers in the key validation stages.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for IC50 Determination [13]

This protocol provides a general method for quantifying the potency of an inhibitor.

  • Preparation of Reagents:

    • Prepare a stock solution of the N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide analog in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock to create a dose-response curve (e.g., 100 µM to 0.01 µM).

    • Prepare solutions of the target enzyme, substrate, and assay buffer at their optimal concentrations.

  • Assay Setup (96-well plate):

    • To each well, add:

      • Assay Buffer.

      • Inhibitor solution at various concentrations (or solvent for control).

      • Enzyme solution.

    • Include controls: a "no inhibitor" (100% activity) control and a "no enzyme" (background) control.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.[13]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Normalize the data: Set the uninhibited control to 100% activity and the background to 0%.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

IC50_Determination cluster_workflow IC50 Determination Workflow A Prepare Serial Dilutions of Inhibitor B Add Reagents to 96-Well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (15 min @ 37°C) B->C D Initiate Reaction with Substrate C->D E Measure Kinetic Readout (e.g., Absorbance) D->E F Calculate Reaction Rates E->F G Normalize Data & Plot Dose-Response Curve F->G H Calculate IC50 via Non-linear Regression G->H

Caption: Workflow for IC50 determination of enzyme inhibitors.[13]

Protocol 2: Cell Viability and Cytotoxicity Assay [14][15]

This protocol assesses the effect of the compound on cell health, a critical step to distinguish targeted inhibition from general toxicity.[16]

  • Cell Culture:

    • Plate cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well cell culture plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Lactate Dehydrogenase (LDH) Release Assay (for Cytotoxicity): Measure the amount of LDH released into the culture medium from cells with damaged membranes. This is a marker of cell death.[15][17] The assay involves transferring a portion of the supernatant to a new plate and adding a reagent that measures LDH activity.[17]

    • Metabolic Viability Assay (e.g., MTT or CellTiter-Glo®): Assess the metabolic activity of the remaining viable cells.[18] For example, the CellTiter-Glo® assay measures ATP levels, which correlate with the number of viable cells.[15]

  • Data Analysis:

    • For cytotoxicity, calculate the percentage of cell death relative to the positive control.

    • For viability, normalize the data to the vehicle-only control (100% viability).

    • Plot the percentage of viability or cytotoxicity against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%) or GI50 (growth inhibition 50%).

Section 5: Advancing Promising Candidates

Analogs that demonstrate high potency, selectivity, and a favorable therapeutic window in vitro become candidates for further preclinical development. This next phase typically involves:

  • Pharmacokinetic (PK) Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[] Computational tools and machine learning models can now provide initial predictions of PK profiles based on chemical structure, helping to prioritize candidates and reduce the need for extensive animal experimentation in early stages.[20][21][22][23]

  • In Vivo Efficacy Studies: Assessing the therapeutic effect of the compound in relevant animal models of the target disease. For example, some furan-containing compounds have been evaluated in mouse models for anxiolytic-like or anti-neuropathic pain activity.[24][25]

  • Safety and Toxicology: Conducting studies to identify potential adverse effects and determine a safe dosing range.[]

By following this structured, comparative, and methodologically rigorous guide, researchers can effectively navigate the preclinical validation of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide analogs, unlocking their potential as next-generation therapeutics.

References

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
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  • Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry (RSC Publishing).
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  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.
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  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. PubMed.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Furan: A Promising Scaffold for Biological Activity. ResearchGate.
  • Cross-Validation of N1,N2-Bis(2- (diethylamino)ethyl)oxalamide: A Comparative Analysis of Experimental. Benchchem.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. PSE Community.org.
  • (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. PubMed.
  • Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(ii)-catalyzed C(sp3)–H functionalization of glycinamides. Organic & Biomolecular Chemistry (RSC Publishing).

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Safety Operating Guide

Personal protective equipment for handling N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Safety & Operational Guide

Executive Safety Assessment: The "Unknown Hazard" Protocol

Status: Novel/Research Compound (No Harmonized GHS Monograph).[1] Default Control Band: OEB 3 (Occupational Exposure Band 3) — Potentially Toxic/Bioactive.[1]

As a Senior Application Scientist, I must emphasize that specific toxicological data for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is not established in public regulatory databases.[1] Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of its three pharmacophores.[1] You must handle this compound assuming the combined toxicity of its constituent parts:

  • Furan Moiety: Metabolic activation of furan rings (via cytochrome P450) often generates reactive enedials, leading to hepatotoxicity and potential carcinogenicity.[1][2]

  • p-Tolyl Group (Toluidine derivative): Aromatic amines are associated with methemoglobinemia (blood toxicity) and skin sensitization.[1]

  • Oxalamide Core: Generally stable, but a known mucous membrane irritant.[1]

Operational Rule: Treat this substance as a suspected carcinogen and skin sensitizer until definitive LD50/LC50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRecommended EquipmentScientific Rationale (Why?)
Respiratory Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Powder): P100 Particulate Respirator (Full Face).The oxalamide core forms fine dusts.[1] Furan derivatives can have significant vapor pressure if residual solvent is present.[1] N95s are insufficient for potential organic vapors.[1]
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) if in solution.[1]Lipophilicity Risk: The p-tolyl and furan groups increase lipid solubility, facilitating rapid transdermal absorption.[1] Standard latex is permeable to aromatic amines.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+).[1]Safety glasses with side shields are insufficient for powders that can drift behind lenses.[1] Oxalamides are severe eye irritants.[1][3][4][5][6]
Body Tyvek® Lab Coat (closed front) + Tyvek® Sleeves.[1]Cotton lab coats absorb aromatic amines, creating a long-term exposure source against the skin.[1]

Operational Workflow: Handling & Solubilization

A. Weighing & Transfer (Solid State)
  • Static Control: Oxalamides are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.[1]

  • Containment: Weigh only inside a powder containment hood or a fume hood with a draft shield.

  • Technique: Do not use spatulas that have contacted strong oxidizers. Use disposable anti-static weighing boats.[1]

B. Solubilization (Liquid State)
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or DCM.[1]

    • Critical Warning: If dissolving in DMSO (Dimethyl Sulfoxide) , the skin permeation risk increases by factor of 10x.[1] DMSO acts as a carrier, dragging the toxic furan/tolyl moiety directly into the bloodstream.[1]

    • Action: If using DMSO, wear Silver Shield® (Laminate) gloves over nitrile.[1] Nitrile degrades rapidly in DMSO/DCM mixtures.[1]

Emergency Response Protocols

Spill Response Logic (Graphviz Diagram)

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid ActionSolid 1. Dampen with PEG-400 or Water (Prevent Dust) 2. Scoop with disposable spatula Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand (Do NOT use combustible paper) 2. Absorb solvent completely Liquid->ActionLiquid Decon Wipe surface with 10% Bleach (Oxidizes Furan/Amine residues) ActionSolid->Decon ActionLiquid->Decon Disposal Seal in Double-Bag Label: 'Toxic Organic Waste' Decon->Disposal

Figure 1: Decision logic for containing spills of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide. Note the prohibition of combustible absorbents for furan-containing compounds.

First Aid (Exposure)
  • Inhalation: Move to fresh air immediately. The tolyl moiety can cause delayed respiratory distress.[1] Observation for 24 hours is recommended.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol or DMSO to clean skin; this will increase absorption.[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (alkaline-like irritation possible from amide hydrolysis).[1]

Waste Disposal & Deactivation

Do not dispose of down the drain. The aquatic toxicity of p-toluidine derivatives is high (LC50 < 10 mg/L for some species).[1]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless DCM was used).[1]

  • Deactivation (Glassware): Rinse glassware with a dilute (5%) bleach solution before washing.[1] Hypochlorite helps oxidize the furan ring and degrade the aromatic amine, reducing residual toxicity.[1]

Risk Assessment Visualization

RiskAssessment Compound N1-(2-(furan-2-yl)ethyl)- N2-(p-tolyl)oxalamide Frag1 Furan Ring Compound->Frag1 Frag2 p-Tolyl Group Compound->Frag2 Frag3 Oxalamide Core Compound->Frag3 Risk1 Risk: Hepatotoxicity Metabolic Activation Frag1->Risk1 Risk2 Risk: Sensitization Methemoglobinemia Frag2->Risk2 Risk3 Risk: Irritation (Eyes/Mucosa) Frag3->Risk3 Control REQUIRED CONTROL: Fume Hood + Double Nitrile Gloves Risk1->Control Risk2->Control Risk3->Control

Figure 2: Structure-Activity Relationship (SAR) breakdown justifying the PPE requirements based on functional group toxicity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.[Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Oxamide (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.